2-Methyl-6-phenylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-15-13-8-7-12(9-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXZULIVMKONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301281 | |
| Record name | 2-Methyl-6-phenylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107559-02-4 | |
| Record name | 2-Methyl-6-phenylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-6-phenylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-6-phenylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and in-depth characterization data.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This scaffold is of significant interest due to its presence in a wide array of biologically active compounds exhibiting pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The 2- and 6-positions of the benzothiazole ring are common sites for substitution to modulate these biological effects. This compound combines the structural features of a 2-alkyl and a 6-aryl substituted benzothiazole, making it a valuable target for synthesis and biological evaluation.
Synthesis of this compound
A robust and widely applicable method for the synthesis of 6-arylbenzothiazoles is the Suzuki cross-coupling reaction. This approach allows for the formation of a carbon-carbon bond between the 6-position of the benzothiazole core and an aryl group. The proposed synthetic pathway involves a two-step process starting from the commercially available 2-amino-6-methylbenzothiazole.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylbenzothiazole
This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of an amino group to a bromide on an aromatic ring.
-
Diazotization: To a stirred suspension of 2-amino-6-methylbenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3 equivalents) at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise. The temperature is maintained below 5 °C throughout the addition. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Bromination: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr (48%) is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-6-methylbenzothiazole.
Step 2: Synthesis of this compound (Suzuki Cross-Coupling)
This protocol is based on established Suzuki cross-coupling procedures for the synthesis of 2-amino-6-arylbenzothiazoles.[1]
-
Reaction Setup: In a round-bottom flask, 2-bromo-6-methylbenzothiazole (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents) are combined.
-
Solvent and Catalyst Addition: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added to the flask. The mixture is degassed with nitrogen or argon for 15-20 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) is then added, and the mixture is degassed for another 5 minutes.
-
Reaction: The reaction mixture is heated to reflux and stirred under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization of this compound
The structural confirmation and purity of the synthesized this compound are established using various spectroscopic and physical methods.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NS | [2] |
| Molecular Weight | 225.31 g/mol | [2] |
| Appearance | Pale yellow-brown powder | [2] |
| Melting Point | 90-95 °C | [2] |
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound. The predicted NMR data is based on the analysis of similar structures, such as 2-methylbenzothiazole and 2-phenylbenzothiazole.[3][4][5]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | H-4 |
| ~ 7.8 - 7.9 | d | 1H | H-7 |
| ~ 7.6 - 7.7 | dd | 1H | H-5 |
| ~ 7.5 - 7.6 | m | 2H | Phenyl (ortho) |
| ~ 7.3 - 7.5 | m | 3H | Phenyl (meta, para) |
| ~ 2.8 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C-2 (C=N) |
| ~ 154 | C-7a |
| ~ 140 | Phenyl (ipso) |
| ~ 135 | C-3a |
| ~ 130 | C-6 |
| ~ 129 | Phenyl CH |
| ~ 128 | Phenyl CH |
| ~ 127 | Phenyl CH |
| ~ 125 | C-5 |
| ~ 122 | C-4 |
| ~ 121 | C-7 |
| ~ 20 | -CH₃ |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3100 | Aromatic C-H stretch |
| 2920 - 2980 | Aliphatic C-H stretch (-CH₃) |
| ~ 1600 | C=N stretch (thiazole ring) |
| 1450 - 1580 | C=C stretch (aromatic rings) |
| ~ 1375 | -CH₃ bend |
| 700 - 900 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (Electron Ionization)
| m/z | Assignment |
| 225 | [M]⁺ (Molecular Ion) |
| 224 | [M-H]⁺ |
| 148 | [M - Phenyl]⁺ |
| 112.5 | [M]²⁺ |
Characterization Workflow
The following diagram illustrates the general workflow for the characterization of the synthesized compound.
Caption: General workflow for the characterization of this compound.
Potential Applications and Future Directions
Derivatives of 2-arylbenzothiazole have shown significant promise as antitumor agents.[6] The introduction of a phenyl group at the 6-position may influence the molecule's interaction with biological targets and its metabolic stability. Further research could involve the biological evaluation of this compound in various cancer cell lines to determine its cytotoxic and mechanistic properties. Additionally, modification of the phenyl ring with various substituents could lead to the development of new derivatives with enhanced potency and selectivity. The fluorescent properties inherent to many 2-arylbenzothiazoles also suggest potential applications in bioimaging and as chemical sensors.[7]
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 2-Phenylbenzothiazole(883-93-2) 1H NMR [m.chemicalbook.com]
- 4. 2-Methylbenzothiazole(120-75-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Methylbenzothiazole(120-75-2) 13C NMR spectrum [chemicalbook.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Novel Benzothiazole Compounds: A Technical Guide to Biological Activity Screening
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the biological activity screening of novel benzothiazole compounds. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, data presentation, and visualization of key signaling pathways and workflows essential for evaluating the therapeutic promise of this important class of heterocyclic compounds.
Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This guide serves as a foundational resource for the systematic evaluation of new chemical entities within the benzothiazole scaffold.
Data Presentation: Quantitative Analysis of Biological Activity
The initial screening of novel benzothiazole compounds involves quantifying their biological effects across various assays. The following tables summarize the cytotoxic, antimicrobial, and anti-inflammatory activities of representative novel benzothiazole derivatives, providing a clear comparison of their potency.
Table 1: In Vitro Cytotoxicity of Novel Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| BTZ-A1 | A549 (Lung) | MTT | 1.1 | [3] |
| BTZ-A2 | HCT-116 (Colon) | MTT | 8.8 | [3] |
| BTZ-B1 | MCF-7 (Breast) | SRB | 0.03 | [4] |
| BTZ-B2 | C6 (Glioma) | MTT | 0.03 | |
| BTZ-C1 | HepG2 (Liver) | MTT | 48 nM | [3] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Table 2: Antimicrobial Activity of Novel Benzothiazole Derivatives
| Compound ID | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| BTZ-M1 | Staphylococcus aureus | Broth Microdilution | 3.12 | [5] |
| BTZ-M2 | Escherichia coli | Broth Microdilution | 25 | [6] |
| BTZ-M3 | Candida albicans | Broth Microdilution | 1.56 | [5] |
| BTZ-M4 | Aspergillus niger | Broth Microdilution | 12.5 | [5] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates stronger antimicrobial activity.
Table 3: Anti-inflammatory Activity of a Novel Benzothiazole Derivative
| Compound ID | Animal Model | Assay | Inhibition of Edema (%) at 3h | Reference |
| BTZ-I1 | Rat | Carrageenan-induced paw edema | 80 | [2] |
Experimental Protocols: Detailed Methodologies
Reproducibility and accuracy are paramount in biological activity screening. The following sections provide detailed protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][7]
Materials:
-
Novel benzothiazole compounds
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility - Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[9][10]
Materials:
-
Novel benzothiazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzothiazole compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.
In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[12][13]
Materials:
-
Wistar rats
-
Novel benzothiazole compound
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the benzothiazole compound orally or intraperitoneally to the test group of rats. Administer the vehicle to the control group and the standard drug to the positive control group.
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
Many benzothiazole derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways.
NF-κB Signaling Pathway Inhibition by Benzothiazoles.
PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow
The screening of novel compounds follows a logical progression from initial high-throughput screening to more detailed biological characterization.
General Workflow for Biological Activity Screening.
This technical guide provides a robust framework for the systematic biological evaluation of novel benzothiazole compounds. By adhering to these detailed protocols and data presentation standards, researchers can effectively identify and characterize promising new therapeutic agents.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. protocols.io [protocols.io]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Enigmatic Warhead: Unraveling the Mechanism of 2-Methyl-6-phenylbenzothiazole in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. Among these, the 2,6-disubstituted benzothiazoles represent a promising class of compounds. This technical guide delves into the putative mechanism of action of 2-Methyl-6-phenylbenzothiazole in cancer cells. While direct studies on this specific molecule are limited, this document synthesizes findings from structurally related 2-phenylbenzothiazole and 2,6-disubstituted benzothiazole derivatives to construct a probable mechanistic framework. The evidence points towards a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and cell cycle arrest, orchestrated by the modulation of key signaling pathways. This guide provides a comprehensive overview of the cytotoxic effects, underlying molecular pathways, and the experimental methodologies used to elucidate these mechanisms, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
Benzothiazole derivatives have garnered significant attention in cancer research due to their diverse pharmacological activities.[1] The planar, bicyclic ring system of benzothiazole allows for varied substitutions, leading to a wide array of compounds with distinct biological profiles. The 2-phenylbenzothiazole series, in particular, has shown remarkable anticancer properties across various cancer cell lines.[1][2] This guide focuses on the probable mechanism of action of a specific derivative, this compound, by extrapolating data from its close structural analogs. The primary modes of anticancer activity for this class of compounds are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Cytotoxic Activity of 2-Phenylbenzothiazole Derivatives
The anticancer potential of 2-phenylbenzothiazole derivatives is fundamentally demonstrated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. While specific IC50 values for this compound are not available in the reviewed literature, data for analogous compounds highlight the general efficacy of this structural class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Secondary sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 | [3] |
| Secondary sulphonamide based acetamide benzothiazole | HeLa (Cervical) | 44.15 | [3] |
| Secondary sulphonamide based acetamide benzothiazole | MG63 (Osteosarcoma) | 36.1 | [3] |
| Pyrimidine based carbonitrile benzothiazole derivative | Various | Potent activity reported | [4] |
| Substituted 2-hydroxybenzylidene containing semicarbazide | Various | 0.24 - 0.92 | [4] |
| Naphthalimide derivative | HT-29 (Colon) | 3.72 ± 0.3 | [3] |
| Naphthalimide derivative | A549 (Lung) | 4.074 ± 0.3 | [3] |
| Naphthalimide derivative | MCF-7 (Breast) | 7.91 ± 0.4 | [3] |
Core Anticancer Mechanisms
The cytotoxic effects of 2-phenylbenzothiazole derivatives are primarily attributed to two interconnected cellular processes: induction of apoptosis and disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Benzothiazole derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic pathways.
Key events in benzothiazole-induced apoptosis include:
-
Increased Reactive Oxygen Species (ROS) Production: Elevated levels of ROS can cause cellular damage and initiate apoptotic signaling.[5]
-
Disruption of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[6][7]
-
Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives can upregulate pro-apoptotic proteins (e.g., Bax, Bad) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), shifting the cellular balance towards apoptosis.[8]
-
Activation of Caspases: The release of cytochrome c triggers a caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3), which dismantle the cell.[8]
-
DNA Fragmentation: A hallmark of late-stage apoptosis, characterized by the cleavage of nuclear DNA.[9]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to dysregulation of the cell cycle. Benzothiazole derivatives can intervene in this process, causing cell cycle arrest at specific checkpoints, most notably the G2/M phase.[4][5]
Mechanisms of cell cycle arrest include:
-
DNA Damage: Some derivatives can induce DNA double-strand breaks, activating cell cycle checkpoints.[5]
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: These compounds can alter the expression and activity of key cell cycle regulators like CDK1 and Cyclin B1, which are essential for entry into mitosis.[4]
-
p53-Mediated Arrest: The tumor suppressor protein p53 can be activated in response to cellular stress, leading to the transcription of cell cycle inhibitors like p21.[10][11]
Signaling Pathways Modulated by 2-Phenylbenzothiazole Derivatives
The induction of apoptosis and cell cycle arrest by 2-phenylbenzothiazole derivatives is orchestrated through the modulation of several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Benzothiazole derivatives have been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting proliferation.[6][7]
Figure 1: Putative inhibition of the PI3K/Akt/mTOR pathway.
JAK/STAT Pathway
The JAK/STAT signaling pathway plays a crucial role in cytokine-mediated cell growth and survival. Its constitutive activation is implicated in various malignancies. Inhibition of this pathway by benzothiazole derivatives can lead to decreased expression of downstream targets involved in cell proliferation and survival.[6][7]
Figure 2: Postulated inhibition of the JAK/STAT signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Benzothiazole derivatives have been reported to downregulate the activity of key components of this pathway, such as ERK, contributing to their anticancer effects.[6][7]
Figure 3: Presumed inhibitory effect on the MAPK/ERK pathway.
Experimental Protocols
The elucidation of the mechanism of action of 2-phenylbenzothiazole derivatives relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivative for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Figure 4: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the benzothiazole derivative for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide, which binds stoichiometrically to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine relative protein expression levels.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like its structural relatives, exerts its anticancer effects through a multifaceted mechanism involving the induction of apoptosis and cell cycle arrest. The modulation of key oncogenic signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK, appears to be central to its mode of action.
Future research should focus on several key areas to further validate and refine our understanding of this compound's potential as a therapeutic agent:
-
Direct Mechanistic Studies: It is imperative to conduct studies specifically on this compound to confirm that its mechanism of action aligns with that of its analogs.
-
Target Identification: Elucidating the direct molecular target(s) of this compound will be crucial for rational drug design and optimization.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.
References
- 1. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Benzothiazole Derivatives: A Technical Guide for Drug Discovery
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), present a formidable challenge to modern medicine due to their complex, multifactorial pathologies and the progressive loss of neuronal function. The intricate nature of these disorders, often involving multiple pathological pathways such as protein misfolding, oxidative stress, neuroinflammation, and neurotransmitter deficiencies, has driven a paradigm shift in drug discovery towards multi-target-directed ligands (MTDLs). The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets implicated in neurodegeneration. This technical guide provides an in-depth exploration of the neuroprotective potential of benzothiazole derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing the complex biological pathways involved.
Core Neuroprotective Mechanisms of Benzothiazole Derivatives
Benzothiazole derivatives exert their neuroprotective effects through various mechanisms, often acting on multiple targets simultaneously, which is a highly desirable attribute for treating complex neurodegenerative diseases.
Multi-Target-Directed Ligand (MTDL) Approach in Alzheimer's Disease
AD pathology is characterized by cholinergic deficits, the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, and oxidative stress. Benzothiazole derivatives have been rationally designed to concurrently address several of these pathological hallmarks. Many derivatives exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that deplete the neurotransmitter acetylcholine, which is crucial for cognitive function.[1][2][3] Simultaneously, these compounds can inhibit monoamine oxidase B (MAO-B), an enzyme that contributes to oxidative stress and the degradation of dopamine.[1][2] Furthermore, the planar benzothiazole structure is adept at binding to Aβ peptides, thereby inhibiting their aggregation into neurotoxic plaques.[4][5][6][7] Some derivatives also show antagonist activity at the histamine H3 receptor (H3R), which can modulate the release of multiple neurotransmitters, including acetylcholine.[1][2][3][8]
Caption: Multi-Target-Directed Ligand (MTDL) strategy for Alzheimer's Disease.
Monoamine Oxidase B (MAO-B) Inhibition in Parkinson's Disease
The progressive loss of dopaminergic neurons in the substantia nigra is a key feature of Parkinson's disease. MAO-B is a crucial enzyme in the metabolic pathway of dopamine in the brain. Its inhibition can increase dopaminergic neurotransmission and is a validated therapeutic strategy for PD. Numerous studies have reported the design and synthesis of potent and selective MAO-B inhibitors based on the benzothiazole scaffold.[9][10][11] Some of these compounds, such as 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole (compound 5b), have shown significant neuroprotective effects in in vivo models of PD, like the MPTP-induced mouse model, by preventing the loss of dopaminergic neurons and improving motor function.[9][10]
Caption: Role of benzothiazole derivatives in MAO-B inhibition for Parkinson's Disease.
Antioxidant and Anti-inflammatory Activity
Oxidative stress and neuroinflammation are common pathological threads linking various neurodegenerative diseases. Benzothiazole amphiphiles have been shown to protect neuronal cells from toxicity and oxidative stress induced by Aβ peptides.[6][7] They can mitigate the Aβ-induced increase in reactive oxygen species (ROS) like hydrogen peroxide.[6][7] In models of Parkinson's disease, certain benzothiazole derivatives that inhibit casein kinase-1δ (CK-1δ) have also demonstrated potent anti-inflammatory activity, suggesting their ability to modulate pathological inflammatory responses in the brain.[12]
Caption: Antioxidant and anti-inflammatory mechanisms of benzothiazoles.
Quantitative Data on Neuroprotective Activities
The following tables summarize the quantitative data for various benzothiazole derivatives, highlighting their potency against key molecular targets.
Table 1: Cholinesterase (AChE & BuChE) Inhibitory Activity
| Compound | Target | IC50 / Ki (µM) | Source |
| 3s | AChE | 6.7 (IC50) | [1][2][8] |
| BuChE | 2.35 (IC50) | [1][2][8] | |
| 3b | AChE | 0.44 (IC50) | [2] |
| 4a | BuChE | 0.169 (IC50) | [2] |
| 4b | AChE | 5.91 (IC50) | [2] |
| LB05 | AChE | 0.40 (IC50) | [5] |
| AChE | 0.28 (Ki) | [5] | |
| M13 | BuChE | 1.21 (IC50) | [13] |
| BuChE | 1.14 (Ki) | [13] | |
| M2 | BuChE | 1.38 (IC50) | [13] |
| 30 | AChE | 0.114 (IC50) | [14] |
| BuChE | 4.125 (IC50) | [14] | |
| 4f | AChE | 0.0234 (IC50) | [15][16] |
| Compound I | AChE | 0.0234 (IC50) | [17] |
| Compound J | AChE | 6.7 (IC50) | [17] |
| BuChE | 2.35 (IC50) | [17] | |
| Compound 3 | AChE | 0.90 (IC50) | [18] |
| BuChE | 1.10 (IC50) | [18] |
Table 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| 3s | MAO-B | 1.6 | [1][2][8] |
| 5b | MAO-B | 0.028 | [9][10] |
| 3e | MAO-B | 0.060 | [19] |
| 4d | MAO-B | 0.0046 | [11] |
| 5e | MAO-A | 0.132 | [11] |
| 4h | MAO-A | 17.00 | [20] |
| MAO-B | 2.95 | [20] | |
| 28 | MAO-A | 0.030 | [14] |
| 30 | MAO-B | 0.015 | [14] |
| 4f | MAO-B | 0.0403 | [15][16] |
| Compound J | MAO-B | 1.6 | [17] |
Table 3: Other Neuroprotective Activities (Aβ Aggregation, H3R Affinity, CK-1δ Inhibition)
| Compound | Target/Activity | Value (µM) | Source |
| 4b | Histamine H3R | 0.012 (Ki) | [1][2][8] |
| 3s | Histamine H3R | 0.036 (Ki) | [1][2][8] |
| 4 | CK-1δ Inhibition | 0.023 (IC50) | [12] |
| 4f | Aβ Aggregation Inhibition | 90.6% inhibition at 1 µM | [15] |
| 46 | α-synuclein Aggregation | 4.0% ThT fluorescence vs control | [21] |
| 48 | α-synuclein Aggregation | 14.8% ThT fluorescence vs control | [21] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective potential of benzothiazole derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE and BuChE inhibitory activity.[15][22]
-
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BuChE) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at ~412 nm and is proportional to the enzyme's activity.
-
Procedure:
-
Prepare solutions of the enzyme (AChE or BuChE), DTNB, and substrate in a suitable buffer (e.g., Tris-HCl or phosphate buffer).
-
In a 96-well plate, add the buffer, DTNB solution, enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance change over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MAO-A and MAO-B Inhibition Assay
A common in vitro fluorometric method is used to assess the inhibitory potential of compounds against MAO isoforms.[19][20]
-
Principle: The assay measures the ability of MAO enzymes to metabolize a non-fluorescent substrate (e.g., kynuramine) into a fluorescent product (4-hydroxyquinoline). The intensity of the fluorescence is directly proportional to the enzyme activity.
-
Procedure:
-
Prepare solutions of recombinant human MAO-A or MAO-B and the substrate kynuramine in a phosphate buffer.
-
In a 96-well plate, add the enzyme solution and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Start the reaction by adding the kynuramine substrate.
-
Incubate for a further period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a basic solution (e.g., NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product using a fluorometer (e.g., excitation at 310 nm, emission at 400 nm).
-
Calculate the percentage of inhibition and determine the IC50 values as described for the cholinesterase assay.
-
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to monitor the formation of amyloid fibrils in the presence and absence of potential inhibitors.[15][21]
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This change in fluorescence can be used to quantify the extent of Aβ aggregation.
-
Procedure:
-
Prepare a solution of Aβ peptide (e.g., Aβ1-42) in a suitable buffer (e.g., phosphate buffer) to initiate aggregation.
-
Incubate the Aβ solution with various concentrations of the test benzothiazole derivative (or a vehicle control) at 37°C with gentle agitation.
-
At specific time points, take aliquots of the incubation mixture and add them to a solution of ThT in a glycine-NaOH buffer.
-
Measure the fluorescence intensity using a spectrofluorometer (e.g., excitation at ~440 nm, emission at ~485 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the test compound to that of the control.
-
General Experimental Workflow for Drug Discovery
The development of a novel neuroprotective agent follows a logical progression from initial design to in vivo validation.
Caption: General experimental workflow in neuroprotective drug discovery.
Conclusion and Future Perspectives
Benzothiazole derivatives represent a highly promising and versatile class of compounds in the search for effective treatments for neurodegenerative diseases. Their "privileged" structure allows for the development of multi-target-directed ligands that can simultaneously modulate several key pathological pathways in Alzheimer's disease. Furthermore, their demonstrated efficacy as selective MAO-B inhibitors and neuroprotective agents in models of Parkinson's disease highlights their broad therapeutic potential.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives, particularly their ability to cross the blood-brain barrier, to enhance their in vivo efficacy.[23] Structure-activity relationship (SAR) studies will continue to be crucial for fine-tuning selectivity and potency.[24] As our understanding of the complex biology of neurodegeneration deepens, the rational design of novel benzothiazole derivatives will undoubtedly yield next-generation therapeutic candidates capable of modifying the course of these devastating diseases.
References
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 16. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 17. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ajchem-a.com [ajchem-a.com]
- 23. ijpbs.com [ijpbs.com]
- 24. researchgate.net [researchgate.net]
Initial discovery and synthesis of substituted 2-phenylbenzothiazoles
An In-depth Technical Guide to the Initial Discovery and Synthesis of Substituted 2-Phenylbenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylbenzothiazole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant pharmacological and material science applications. Its derivatives have been extensively studied for their potent anticancer activities, as well as for their use as diagnostic agents and dyes. This technical guide provides a comprehensive overview of the initial discovery and the foundational synthetic methodologies for substituted 2-phenylbenzothiazoles. It offers detailed experimental protocols for key historical syntheses, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate core synthetic pathways and logical relationships between pioneering methods. This document serves as a fundamental resource for researchers engaged in the synthesis and development of novel benzothiazole-based compounds.
Initial Discovery: The Pioneering Work of Hofmann
The history of benzothiazoles dates back to the late 19th century, a period of rapid advancement in organic chemistry. The first synthesis of 2-substituted benzothiazoles is credited to August Wilhelm von Hofmann in 1879, who reported the formation of compounds like 2-chloro- and 2-phenylbenzothiazoles.[1] His work laid the groundwork for the entire class of compounds. A subsequent publication in 1887 further detailed the synthesis and reactivity of this heterocyclic system, marking the official entry of benzothiazoles into the landscape of organic chemistry.[2] These initial investigations were primarily driven by an interest in the unique chemical structures and reactivity of these novel fused-ring systems.[3]
Foundational Synthetic Methodologies
The early synthesis of the 2-phenylbenzothiazole core is primarily characterized by two classical methods: the condensation of 2-aminothiophenol with benzaldehyde derivatives and the Jacobson synthesis involving the cyclization of thiobenzanilides.
Condensation of 2-Aminothiophenol with Aldehydes
The most direct and widely adopted method for synthesizing 2-phenylbenzothiazoles is the condensation reaction between 2-aminothiophenol and a substituted benzaldehyde.[1][4] This reaction is versatile and can be performed under various conditions, including acidic or basic media, and more recently, using green chemistry approaches like microwave irradiation without solvents.[1][4]
The reaction mechanism is generally understood to proceed in three main stages:
-
Imine Formation: The amine group of 2-aminothiophenol reacts with the aldehyde to form a Schiff base (or imine) intermediate.
-
Cyclization: The pendant thiol group attacks the imine carbon in an intramolecular cyclization to form a 2-phenylbenzothiazoline intermediate.
-
Oxidation/Dehydration: The benzothiazoline intermediate is then oxidized to the final aromatic 2-phenylbenzothiazole. This final step can occur via air oxidation or be promoted by a mild oxidizing agent.[4]
The Jacobson Synthesis
An alternative classical route is the Jacobson synthesis, which involves the potassium ferricyanide-mediated cyclization of thiobenzanilides.[3][5] This method is particularly useful for achieving specific substitution patterns on the benzothiazole ring system that may be difficult to access through other routes. The reaction proceeds via a radical cyclization of the thiobenzanilide onto the carbon atom ortho to the anilido nitrogen.[5] While effective, this method often requires harsher conditions compared to the direct condensation approach.
Experimental Data and Protocols
This section provides a representative experimental protocol for the synthesis of 2-phenylbenzothiazoles via the condensation method, followed by tables summarizing quantitative data for a range of substituted derivatives.
Detailed Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Aldehyde Condensation
The following protocol is a generalized procedure based on common early and optimized methods for the condensation of 2-aminothiophenol with aromatic aldehydes.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol, Dimethyl Sulfoxide - DMSO)
-
Oxidizing Agent (e.g., Air, Sodium Metabisulfite)
-
Catalyst (optional, e.g., HCl, H₂O₂)[2]
Procedure:
-
A solution of 2-aminothiophenol (1.0 equivalent) is prepared in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
The substituted aromatic aldehyde (1.0-1.1 equivalents) is added to the solution.
-
If required, a catalyst is added. The mixture is then heated to reflux and stirred for a period ranging from 45 minutes to 12 hours, depending on the specific reactants and conditions.[2][6]
-
The progress of the reaction is monitored (e.g., by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The crude product often precipitates from the solution.
-
The solid product is collected by vacuum filtration and washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 2-arylbenzothiazole.
Quantitative Data: Synthesis of Substituted 2-Phenylbenzothiazoles
The following tables summarize the reaction yields for the synthesis of various 2-phenylbenzothiazole derivatives through the condensation of 2-aminothiophenol with different substituted benzaldehydes under various catalytic conditions.
Table 1: Synthesis using H₂O₂/HCl as Catalyst [2]
| Entry | Aldehyde Substituent | Time (min) | Yield (%) |
| 1 | H | 45 | 94 |
| 2 | 4-CH₃ | 50 | 92 |
| 3 | 4-OCH₃ | 50 | 93 |
| 4 | 4-Cl | 45 | 91 |
| 5 | 4-Br | 45 | 90 |
| 6 | 4-NO₂ | 60 | 85 |
| 7 | 2-Cl | 55 | 88 |
| 8 | 2-NO₂ | 60 | 86 |
Table 2: Microwave-Assisted Solvent-Free Synthesis [4]
| Entry | Aldehyde Substituent | Time (min) | Power (W) | Yield (%) | Melting Point (°C) |
| 1 | H | 1.5 | 450 | 95 | 112-114 |
| 2 | 4-OCH₃ | 1.5 | 450 | 98 | 123-124 |
| 3 | 3,4-(OCH₃)₂ | 1.5 | 450 | 96 | 129-130 |
| 4 | 4-Cl | 2.0 | 300 | 92 | 114-115 |
| 5 | 2-Cl | 2.0 | 300 | 90 | 86-88 |
| 6 | 4-NO₂ | 2.5 | 300 | 94 | 228-230 |
| 7 | 4-N(CH₃)₂ | 1.5 | 450 | 96 | 201-203 |
Early Biological Significance
Shortly after their discovery, the biological activities of benzothiazole derivatives began to be explored. While early interest was broad, a pivotal discovery was the potent and selective anticancer activity of certain 2-phenylbenzothiazole derivatives, particularly the 2-(4-aminophenyl)benzothiazole series.[3] This finding catalyzed a significant wave of research into synthesizing and evaluating new derivatives for cancer therapy.[3] These compounds were found to exhibit impressive cytotoxicity against various cancer cell lines, including breast and colon cancer.[7] Although detailed signaling pathways were elucidated later, early structure-activity relationship studies indicated that substitutions on both the phenyl ring and the benzothiazole nucleus were crucial for modulating biological activity.[8]
References
- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Phenylbenzothiazole | 883-93-2 | Benchchem [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
- 8. research.aston.ac.uk [research.aston.ac.uk]
Investigating the antioxidant capacity of hydroxylated benzothiazoles
An In-depth Technical Guide to the Antioxidant Capacity of Hydroxylated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole, a bicyclic heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A key area of investigation is their antioxidant potential, as oxidative stress is a known contributor to the pathogenesis of numerous diseases.[1][2] This technical guide provides a comprehensive overview of the antioxidant capacity of hydroxylated benzothiazole derivatives. It details the primary mechanisms of action, standardized experimental protocols for antioxidant assessment, and a comparative analysis of quantitative data from recent studies. Furthermore, it explores the structure-activity relationships that govern the antioxidant efficacy of these compounds, offering critical insights for the rational design of novel, potent antioxidant agents for therapeutic development.
Core Mechanisms of Antioxidant Action
The antioxidant activity of hydroxylated benzothiazoles, much like other phenolic antioxidants, is primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the hydroxyl group (-OH) on the benzothiazole derivative donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting benzothiazole radical is typically stabilized by resonance, making it less reactive than the initial radical.
-
Single Electron Transfer (SET): Alternatively, the antioxidant can donate a single electron to a free radical, forming a radical cation and an anion.[3] This is often followed by proton transfer to fully neutralize the species.
The efficiency of these processes is heavily influenced by the chemical structure of the benzothiazole derivative, particularly the number and position of hydroxyl groups.[4]
Caption: General mechanisms of free radical scavenging by hydroxylated antioxidants.
Experimental Protocols for Antioxidant Capacity Assessment
The antioxidant activity of benzothiazole derivatives is commonly quantified using several established in vitro assays.[5] These methods are cost-effective and allow for rapid screening.[2] The following sections detail the standard protocols for the most frequently employed assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH free radical, which is deep violet in color.[2] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance measured spectrophotometrically.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol.[1][2] This solution should be kept in the dark to prevent degradation.[2]
-
Prepare a stock solution of the test benzothiazole derivative (e.g., 1 mg/mL) and create a series of dilutions to be tested.[2]
-
A standard antioxidant, such as Ascorbic Acid or Trolox, is prepared similarly to serve as a positive control.[2]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the various concentrations of the test compound/standard (e.g., 100 µL).[2]
-
Add a fixed volume of the DPPH solution to each well.[6]
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1][6]
-
Measure the absorbance of the solution at a specific wavelength, typically around 517 nm, using a microplate reader.[1][2]
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100.[1]
-
Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the test compound.[1]
-
The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.[2] A lower IC50 value signifies higher antioxidant activity.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[1][2] The reduction of ABTS•+ back to its colorless form by the antioxidant is monitored by the decrease in absorbance.[2]
Protocol:
-
Reagent Preparation:
-
The ABTS•+ radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[1][2]
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[1][2]
-
Before the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[2]
-
-
Assay Procedure:
-
Add a small volume of the test benzothiazole derivative solution (e.g., 20 µL) to a 96-well plate.[2]
-
Add a larger, fixed volume of the diluted ABTS•+ solution (e.g., 180 µL) to each well.[2]
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[1][2]
-
Measure the absorbance at 734 nm.[1]
-
-
Data Analysis:
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[1] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is proportional to the antioxidant power of the sample.[1][6]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.[2]
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is often expressed as µM Fe(II) equivalents.
-
Caption: Experimental workflow for assessing antioxidant capacity.
Quantitative Data on Antioxidant Activity
The antioxidant potential of hydroxylated benzothiazole derivatives has been quantified in various studies. The tables below summarize representative data, primarily focusing on IC50 values, where a lower value indicates greater potency.
Table 1: DPPH Radical Scavenging Activity of Hydroxylated Benzothiazole Derivatives
| Compound ID | Substituent(s) | IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |
| 7b | 2-(thiazolidine-one)-4-hydroxy | 112.92 | Ascorbic Acid (26.49) | |
| BZTidr2 | N'-(4-hydroxybenzylidene) | > 100 | - | [7] |
| BZTidr4 | N'-(3,4-dihydroxybenzylidene) | 12.3 | - | [7] |
| BZTidr5 | N'-(3-hydroxy-4-methoxybenzylidene) | 20.3 | - | [7] |
| BZTidr6 | N'-(3-methoxy-4-hydroxybenzylidene) | 16.5 | - | [7] |
| BZTcin2 | 3-(4-hydroxyphenyl)acrylamide | > 100 | - | [7] |
| BZTcin4 | 3-(3,4-dihydroxyphenyl)acrylamide | 16.9 | - | [7] |
Direct comparison of IC50 values between studies should be approached with caution due to potential variations in experimental conditions.
Table 2: Hydroxyl Radical Scavenging Activity of Hydroxylated Benzothiazole Derivatives
| Compound ID | Substituent(s) | IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |
| 7b | 2-(thiazolidine-one)-4-hydroxy | 106.59 | Ascorbic Acid (28.02) |
Table 3: ABTS Radical Scavenging Activity of 2-Aryl Benzothiazole Derivatives (% Inhibition at 100 µg/mL)
| Compound ID | Substituent on 2-Aryl Ring | % Inhibition | Standard (% Inhibition) | Reference |
| BTA-1 | 4-hydroxy | 98.21 | Ascorbic Acid (97.12) | |
| BTA-5 | 4-hydroxy-3-methoxy | 98.41 | Ascorbic Acid (97.12) |
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of hydroxylated benzothiazoles and their antioxidant capacity is a critical aspect of designing effective new compounds.
-
Role of the Hydroxyl Group: The presence of a hydroxyl group on an aryl ring attached to the benzothiazole nucleus is a key determinant of antioxidant activity.[8] Compounds with hydroxyl groups consistently show better radical scavenging potential than their non-hydroxylated counterparts.
-
Number of Hydroxyl Groups: The antioxidant activity generally increases with the number of hydroxyl groups.[4][9] For instance, derivatives with a dihydroxy substitution pattern (catechol-like) on the phenyl ring, such as BZTidr4, exhibit significantly lower IC50 values (higher potency) than those with a single hydroxyl group.[7]
-
Position of Hydroxyl Groups: The relative position of hydroxyl groups influences activity. The di-OH substitution at the 3' and 4' positions of a phenyl ring is particularly important for high peroxyl radical absorbing activity.[9]
-
Influence of Other Substituents:
-
Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (-OCH₃) groups alongside hydroxyl groups, can enhance antioxidant activity.[10]
-
Electron-Withdrawing Groups (EWGs): Conversely, the presence of strong EWGs, such as nitro (-NO₂) or halogen groups (-Cl, -Br), tends to decrease the radical scavenging ability. The capacity to donate a hydrogen atom is diminished by these groups.
-
Caption: Key structure-activity relationships for antioxidant benzothiazoles.
Interaction with Cellular Systems
While in vitro assays are excellent for screening direct radical scavenging, the ultimate efficacy of an antioxidant depends on its behavior in a biological system. Some studies have shown that benzothiazole derivatives can modulate the cellular antioxidant system. For example, certain 2-substituted benzothiazoles have been observed to reduce the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in PANC-1 pancreatic cancer cells, suggesting an interaction with cellular redox signaling pathways.[11][12] This indicates that in addition to direct scavenging, these compounds may also act as modulators of the endogenous antioxidant response, a crucial area for future investigation.
Conclusion
Hydroxylated benzothiazoles represent a promising class of antioxidant agents with significant therapeutic potential. Their efficacy is fundamentally linked to the presence, number, and position of hydroxyl groups on their aromatic scaffold, which facilitates the neutralization of free radicals through hydrogen atom and electron transfer mechanisms. Standardized in vitro assays such as DPPH, ABTS, and FRAP consistently demonstrate the potent radical-scavenging and reducing capabilities of these compounds, particularly those bearing multiple hydroxyl substitutions. The established structure-activity relationships provide a clear roadmap for medicinal chemists to design and synthesize next-generation benzothiazole derivatives with enhanced antioxidant properties for application in diseases rooted in oxidative stress. Further research into their effects on cellular antioxidant pathways will be vital to fully elucidate their mechanism of action and translate these findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 2-Methyl-6-phenylbenzothiazole
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the process of determining the crystal structure of 2-Methyl-6-phenylbenzothiazole. While a comprehensive search of publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the definitive crystal structure of this compound has not yet been experimentally determined and deposited, this document outlines the established methodologies for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis.
The protocols and data presentation formats described herein are based on standard practices in small-molecule crystallography and are informed by studies on structurally related benzothiazole derivatives. This guide is intended to provide a foundational understanding of the experimental workflow required to elucidate the three-dimensional atomic arrangement of the title compound.
Synthesis and Purification
The initial and critical step is the synthesis of a high-purity sample of this compound. A common and effective method for the synthesis of 2-alkyl-6-arylbenzothiazoles involves the condensation and cyclization of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-phenyl-2-aminothiophenol (1.0 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Acetic anhydride (1.2 equivalents) is added dropwise to the solution.
-
Reaction Progression: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by vacuum filtration, washed thoroughly with deionized water, and then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound. The identity and purity of the synthesized compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Single Crystal Growth
The growth of diffraction-quality single crystals is a pivotal step that often requires empirical optimization. The goal is to obtain well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm in all dimensions).
Experimental Protocol: Crystallization
-
Solvent Screening: A preliminary screening of various solvents is performed to identify a solvent or solvent system in which this compound exhibits moderate solubility at room temperature.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent in a clean vial. The vial is covered with a perforated cap or parafilm to allow for the slow evaporation of the solvent. The vial is left undisturbed in a vibration-free environment.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed inside a larger, sealed vessel containing a precipitant solvent in which the compound is insoluble but the primary solvent is miscible. The slow diffusion of the precipitant vapor into the primary solution gradually reduces the solubility of the compound, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. Further cooling in a controlled manner (e.g., in a refrigerator or a programmable cooling bath) can also be effective.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant, if necessary, to prevent ice formation during cooling.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation
The final crystallographic data for this compound, once determined, would be presented in a standardized tabular format. The following table provides a template for the key crystallographic parameters that would be reported.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁NS |
| Formula Weight | 225.31 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| Radiation, Wavelength (Å) | Mo Kα, 0.71073 |
| Temperature (K) | 100(2) |
| Reflections Collected | To be determined |
| Independent Reflections | To be determined |
| R_int | To be determined |
| Final R indices [I > 2σ(I)] | To be determined |
| Goodness-of-fit on F² | To be determined |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the crystal structure determination of a small molecule like this compound.
Caption: A generalized workflow for the crystal structure determination of this compound.
Physicochemical Characterization of 2-Methyl-6-phenylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Methyl-6-phenylbenzothiazole, focusing on its lipophilicity and solubility parameters. These characteristics are critical in drug discovery and development, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and interaction with biological targets.
Given the absence of readily available experimental data for this compound in peer-reviewed literature, this document presents predicted values based on established computational methodologies and data from analogous structures. Furthermore, it details the standard experimental protocols required to empirically determine these crucial parameters, providing a framework for researchers to conduct their own validation studies.
Lipophilicity and Solubility Parameters
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and various solubility parameters are fundamental to understanding the behavior of a molecule in different environments.[1][2] A positive logP value indicates a preference for a lipid (non-polar) environment, while a negative value suggests higher affinity for an aqueous (polar) phase.[1] Hansen and Hildebrand solubility parameters further dissect the cohesive energy density of a compound, offering a more nuanced understanding of its interaction potential.[3][4]
Predicted Lipophilicity
The lipophilicity of a compound is a key determinant of its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the standard measure for neutral compounds, while the distribution coefficient (logD) accounts for all ionized and neutral species at a given pH.[5][6]
Table 1: Predicted Lipophilicity Parameters for this compound
| Parameter | Predicted Value | Significance in Drug Development |
| logP | ~4.27¹ | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and higher metabolic clearance.[1][5] |
| logD (pH 7.4) | ~4.27¹ | As a non-ionizable compound under physiological pH, the logD is expected to be identical to the logP, indicating consistent lipophilic behavior in the bloodstream.[6] |
¹Value is the computationally predicted XLogP3 for the constitutional isomer 6-Methyl-2-phenylbenzothiazole and serves as a close estimate. Experimental verification is required.
Predicted Solubility Parameters
Solubility parameters predict if a material will dissolve in a given solvent and are based on the principle that "like dissolves like".[2] The Hildebrand parameter provides a single value for the total cohesive energy density, while Hansen parameters divide this into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3]
Table 2: Estimated Solubility Parameters for this compound
| Parameter Type | Component | Estimated Value (MPa⁰.⁵)² | Significance in Formulation & Compatibility |
| Hansen | δD (Dispersion) | 20.5 | High value reflects the large, polarizable aromatic system (phenyl and benzothiazole rings). |
| δP (Polar) | 4.5 | Moderate value attributed to the polar thiazole ring system. | |
| δH (Hydrogen Bonding) | 3.0 | Low value, as the molecule primarily acts as a hydrogen bond acceptor at the nitrogen atom. | |
| Hildebrand | δt (Total) | ~21.2 | The total parameter suggests good solubility in solvents with similar values, such as toluene or dichloromethane.[3] |
²Values are estimated based on group contribution methods, analyzing the constituent parts of the molecule (phenyl, methyl, benzothiazole). These are theoretical approximations and require experimental validation.[7][8]
Experimental Protocols
To obtain definitive data, the following standard experimental procedures are recommended.
Determination of logP: Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[7]
Methodology:
-
Preparation: Prepare solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation.
-
Dissolution: Dissolve a precisely weighed amount of this compound in the n-octanol phase.
-
Partitioning: Add a known volume of the aqueous phase to the n-octanol solution. The flask is then agitated (shaken) at a constant temperature until equilibrium is reached (typically several hours).
-
Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1]
Caption: Workflow for logP Determination via Shake-Flask Method.
Determination of logP: RP-HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, indirect method for estimating logP. It relies on correlating the compound's retention time with that of known standards.[7]
Methodology:
-
System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with well-documented logP values and record their retention times (t_R).
-
Sample Analysis: Inject a solution of this compound and determine its retention time.
-
Calculation: A calibration curve is generated by plotting the known logP values of the standards against their retention times. The logP of the test compound is then interpolated from this curve. The capacity factor (k) is often used, where k = (t_R - t_0) / t_0, and t_0 is the column dead time. A plot of log(k) versus the organic modifier concentration is extrapolated to 100% aqueous phase to determine log(k_w), which is then used to calculate logP.
Caption: Workflow for logP Estimation via RP-HPLC.
Determination of Hansen Solubility Parameters (HSP)
This method involves a systematic solubility assessment in a range of solvents with known HSPs to define a "solubility sphere" for the solute.[8][10]
Methodology:
-
Solvent Selection: Choose a set of 30-50 diverse solvents for which the Hansen parameters (δD, δP, δH) are well-known.
-
Solubility Testing: Add a small, fixed amount of this compound to a fixed volume of each test solvent in separate vials.
-
Observation: After allowing sufficient time for equilibration (with agitation), visually assess the solubility. Classify each solvent as "good" (completely dissolves the solute) or "bad" (partially or not at all).
-
Data Analysis: Input the results ("good" or "bad") and the known HSPs of the solvents into specialized software (e.g., HSPiP).
-
Sphere Calculation: The software calculates the center of a sphere in 3D Hansen space that best encloses all the "good" solvents while excluding the "bad" solvents. The coordinates of this center point (δD, δP, δH) are the Hansen Solubility Parameters of the solute.
Caption: Workflow for Hansen Solubility Parameter Determination.
Conclusion
The predicted high lipophilicity (logP ~4.27) and specific solubility parameter profile of this compound suggest it is a compound that will readily cross biological membranes but may present challenges in aqueous formulation. While computational predictions and estimations provide a valuable starting point for researchers, they must be substantiated with empirical data. The experimental protocols detailed in this guide offer a robust framework for obtaining accurate lipophilicity and solubility data, which is indispensable for advancing the development of this compound in pharmaceutical and scientific applications.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. kinampark.com [kinampark.com]
- 4. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Methyl-6-phenylbenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-6-phenylbenzothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzothiazole scaffold is a "privileged" structure, appearing in numerous compounds with a wide range of biological activities. The substitution pattern, with a methyl group at the 2-position and a phenyl group at the 6-position, offers a unique combination of electronic and steric properties for further functionalization and biological screening.
This document provides a detailed protocol for the synthesis of this compound. The primary synthetic route involves the cyclocondensation of the key intermediate, 4-amino-[1,1'-biphenyl]-3-thiol, with an acetylating agent. While the direct synthesis of the aminothiophenol precursor is not widely reported, this protocol focuses on the final, crucial cyclization step to form the target benzothiazole ring system, based on well-established methodologies for analogous compounds.
Overall Synthetic Workflow
The synthesis of this compound is proposed as a two-stage process. The first stage is the preparation of the key intermediate, 4-amino-[1,1'-biphenyl]-3-thiol. The second stage, which is the focus of this detailed protocol, is the cyclization of this intermediate to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the cyclocondensation of 4-amino-[1,1'-biphenyl]-3-thiol with acetic anhydride to form this compound.
Materials and Reagents
-
4-Amino-[1,1'-biphenyl]-3-thiol (Substrate)
-
Acetic Anhydride (Reagent)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
5% Sodium Hydroxide Solution (Aqueous)
-
Ethyl Acetate (Extraction Solvent)
-
Hexane (for Chromatography and Recrystallization)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying Agent)
-
Silica Gel (for Column Chromatography, 100-200 mesh)
-
Deionized Water
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-[1,1'-biphenyl]-3-thiol (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add acetic anhydride (1.5-2.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain it at this temperature for 1-2 hours. Monitor the progress of the reaction by TLC, using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an ice-water bath to precipitate the crude product.
-
Neutralization: Slowly neutralize the mixture by adding a 5% aqueous solution of sodium hydroxide until the pH reaches approximately 7.0. Stir the mixture until precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts and acetic acid.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed to obtain the pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters
The following table summarizes typical quantitative parameters for the synthesis of 2-methylbenzothiazole derivatives via acetic anhydride cyclization. Actual values for the synthesis of this compound may require optimization.
| Parameter | Value/Range | Notes |
| Molar Ratio (Substrate:Ac₂O) | 1 : 1.5-2.0 | An excess of acetic anhydride ensures complete acylation and cyclization. |
| Solvent Volume | 10-15 mL / g | Glacial acetic acid is the typical solvent. |
| Reaction Temperature (°C) | 120 - 130 | Refluxing in glacial acetic acid is common for this type of cyclization. |
| Reaction Time (hours) | 1 - 2 | Monitor by TLC to determine the optimal reaction time. |
| Expected Yield (%) | 70 - 90 | Yields can vary based on the purity of starting materials and conditions. |
Table 2: Physicochemical and Expected Characterization Data for this compound
| Property | Value / Expected Value | Reference / Basis |
| CAS Number | 107559-02-4 | [1] |
| Molecular Formula | C₁₄H₁₁NS | [2] |
| Molecular Weight | 225.31 g/mol | [2] |
| Physical State | Pale yellow-brown powder | [2] |
| Melting Point | 90-95 °C | [2] |
| Expected ¹H NMR | δ ~2.8 (s, 3H, -CH₃); δ ~7.3-8.1 (m, 8H, Ar-H) | Based on the structure and data for similar compounds like 2-methylbenzothiazole and 2-phenylbenzothiazole.[3][4] |
| Expected ¹³C NMR | δ ~20 (-CH₃); δ ~120-155 (aromatic carbons); δ ~168 (C=N) | Based on the structure and data for similar compounds. The C=N carbon of the thiazole ring is typically found in the 165-175 ppm range. |
| Expected IR (cm⁻¹) | ~3050 (Ar C-H stretch); ~2920 (Aliphatic C-H stretch); ~1600, 1480, 1450 (C=C and C=N ring stretch); ~830, 760, 690 (Ar C-H bend) | Based on characteristic absorption bands for substituted benzothiazoles. |
| Expected Mass Spec (m/z) | 225 [M]⁺, with significant fragments corresponding to the loss of CH₃ or parts of the phenyl ring. | The molecular ion peak should be prominent. |
References
Application Notes and Protocols: 18F-Labeled Benzothiazoles in PET Imaging of Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives have emerged as a significant class of compounds in oncology, with certain analogues demonstrating potent and selective anti-tumor activity. The ability to label these molecules with Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, allows for non-invasive in vivo imaging of tumors using Positron Emission Tomography (PET). This technology provides a powerful tool for drug development, enabling the assessment of pharmacokinetics, tumor targeting, and target engagement of novel benzothiazole-based therapeutics.
This document provides detailed application notes and protocols for the use of ¹⁸F-labeled benzothiazoles in pre-clinical tumor imaging, with a specific focus on the promising agent, Al¹⁸F-NODA-2-(4-aminophenyl)benzothiazole.
Principle of the Method
The application of ¹⁸F-labeled benzothiazoles in tumor PET imaging is predicated on the selective accumulation of these tracers in tumor tissue. The parent compound, 2-(4-aminophenyl)benzothiazole, and its derivatives have been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer. The precise mechanism of tumor uptake and retention is an area of active investigation, but evidence suggests the involvement of the Aryl hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, the benzothiazole ligand is believed to bind to the cytosolic AhR, leading to its nuclear translocation and the transcription of target genes, such as Cytochrome P450 1A1 (CYP1A1). This process, along with potential downstream effects on the cell cycle and apoptosis, contributes to the trapping of the radiotracer within the tumor cells, allowing for their visualization by PET.
Featured Radiotracer: Al¹⁸F-NODA-2-(4-aminophenyl)benzothiazole (Al¹⁸F-5)
A notable example of an ¹⁸F-labeled benzothiazole for tumor imaging is Al¹⁸F-NODA-2-(4-aminophenyl)benzothiazole, hereafter referred to as Al¹⁸F-5. This tracer was developed by conjugating the anti-tumor agent 2-(4-aminophenyl)benzothiazole with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, which allows for efficient and stable radiolabeling with ¹⁸F via an aluminum fluoride complex ([Al¹⁸F]²⁺). Preclinical studies have demonstrated its potential for imaging tumors with high specificity and good tumor uptake.[1]
Data Presentation
Table 1: Radiosynthesis and In Vitro Characterization of Al¹⁸F-5
| Parameter | Value | Cell Line | Reference |
| Radiochemical Yield | ~40% | N/A | [1] |
| In Vitro Cell Uptake | 24.7 ± 0.9 %ID/10⁶ cells | HeLa | [1] |
| 6.8 ± 0.3 %ID/10⁶ cells | MCF-7 | [1] | |
| IC₅₀ | 63.8 ± 13.6 nM | HeLa | [1] |
| 331.1 ± 33.7 nM | MCF-7 | [1] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Al¹⁸F-5 (1-hour post-injection)
| Tumor Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| HeLa Xenograft | 4.66 ± 0.13 | 3.38 | [1] |
| MCF-7 Xenograft | 3.69 ± 0.56 | 2.48 | [1] |
Visualizations
Caption: General Experimental Workflow for Preclinical Evaluation
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Benzothiazole Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects. The evaluation of the cytotoxic potential of novel benzothiazole derivatives is a critical step in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation, making it an ideal tool for this purpose. This document provides a detailed protocol for the MTT assay tailored for evaluating the cytotoxicity of benzothiazole derivatives, along with a compilation of cytotoxicity data and an overview of the implicated signaling pathways.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[1][2] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, reflecting the metabolic activity of the cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against a panel of human cancer cell lines, as determined by the MTT assay. A lower IC50 value indicates a higher cytotoxic potency.
Table 1: Cytotoxicity (IC50 in µM) of Benzothiazole Derivatives against Various Cancer Cell Lines
| Derivative Class | Compound ID/Description | Cancer Cell Line | IC50 (µM) |
| General Derivatives | 4 | MCF-7 (Breast) | 8.64[4][5] |
| 5c | MCF-7 (Breast) | 7.39[4][5] | |
| 5d | MCF-7 (Breast) | 7.56[4][5] | |
| 6b | MCF-7 (Breast) | 5.15[4][5] | |
| Ru(III) complex with methylbenzothiazole | KE-37 (Leukemia) | 7.74[6][7] | |
| Ru(III) complex with methylbenzothiazole | K-562 (Leukemia) | 16.21[6][7] | |
| Thiazolidinone Hybrids | 52 (Substituted thioxothiazolidine acetamide) | HeLa (Cervical) | 9.76[7] |
| 54 (Nitrobenzylidene containing thiazolidine) | MCF-7 (Breast) | 0.036[6] | |
| 54 (Nitrobenzylidene containing thiazolidine) | HepG2 (Liver) | 0.048[6] | |
| Indole-based Derivatives | 55 (Chlorobenzyl indole semicarbazide) | HT-29 (Colon) | 0.024[6][7] |
| 55 (Chlorobenzyl indole semicarbazide) | H460 (Lung) | 0.29[6][7] | |
| 55 (Chlorobenzyl indole semicarbazide) | A549 (Lung) | 0.84[6][7] | |
| 55 (Chlorobenzyl indole semicarbazide) | MDA-MB-231 (Breast) | 0.88[6][7] | |
| Pyridine-based Derivatives | 29 (Bromopyridine acetamide) | SKRB-3 (Breast) | 0.0012[6][7] |
| 29 (Bromopyridine acetamide) | SW620 (Colon) | 0.0043[6][7] | |
| 29 (Bromopyridine acetamide) | A549 (Lung) | 0.044[6][7] | |
| 29 (Bromopyridine acetamide) | HepG2 (Liver) | 0.048[6][7] | |
| 31 (Pyridine containing pyrimidine) | ME-180 (Cervical) | 4.01[6][7] | |
| Nitro-substituted Derivatives | N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide (4a) | HCT-116 (Colon) | 5.61[8] |
| N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide (4a) | HepG2 (Liver) | 7.92[8] | |
| N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide (4a) | MCF-7 (Breast) | 3.84[8] | |
| N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 (Lung) | 68 µg/mL[9] | |
| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 (Lung) | 121 µg/mL[9] | |
| Other Heterocyclic Hybrids | 11o | Capan-1 (Pancreatic) | 1.4[10] |
| 11f, 11g, 11k, 11l, 11n | Capan-1 (Pancreatic) | 7.3-11.5[10] |
Note: IC50 values may vary depending on the specific experimental conditions, including cell density, incubation time, and the specific batch of reagents.
Experimental Protocols
MTT Assay Protocol for Cytotoxicity of Benzothiazole Derivatives
This protocol outlines the key steps for determining the cytotoxic effects of benzothiazole derivatives on adherent cancer cell lines.
Materials:
-
Benzothiazole derivatives
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][11]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent (e.g., acidified isopropanol)[11]
-
Sterile 96-well plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the benzothiazole derivatives in serum-free culture medium. The final concentration of the solvent should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[12] The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[2][11]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of benzothiazole derivatives using the MTT assay.
Signaling Pathways
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. Key signaling pathways implicated include the intrinsic (mitochondrial) apoptosis pathway and the PI3K/AKT pathway.
Intrinsic Apoptosis Pathway
This pathway is a common mechanism of action for cytotoxic benzothiazole derivatives.
PI3K/AKT Signaling Pathway
Suppression of the PI3K/AKT signaling pathway is another mechanism through which some benzothiazole derivatives induce apoptosis.
Conclusion
The MTT assay is a robust and valuable tool for the initial screening and cytotoxic evaluation of novel benzothiazole derivatives. The provided protocol offers a standardized method for obtaining reproducible results. The compiled cytotoxicity data and the visualized signaling pathways offer a deeper understanding of the anticancer potential of this promising class of compounds. This information is intended to guide researchers in their efforts to develop more effective and selective anticancer agents.
References
- 1. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. jnu.ac.bd [jnu.ac.bd]
- 10. researchgate.net [researchgate.net]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-6-phenylbenzothiazole Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and potential mechanisms of action of 2-Methyl-6-phenylbenzothiazole derivatives. The following sections detail the quantitative antibacterial data, experimental protocols for synthesis and activity assessment, and a proposed mechanism of action.
Antibacterial Activity of Benzothiazole Derivatives
The antibacterial efficacy of various substituted benzothiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzothiazole Derivatives
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 41c | Benzothiazole-isatin derivative | Escherichia coli | 3.1 | Ciprofloxacin | 12.5 |
| Pseudomonas aeruginosa | 6.2 | Ciprofloxacin | 12.5 | ||
| Bacillus cereus | 12.5 | Ciprofloxacin | 12.5 | ||
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 12.5 | ||
| 46a/46b | Amino-benzothiazole Schiff base | Escherichia coli | 15.62 | Ciprofloxacin | 15.62 |
| Pseudomonas aeruginosa | 15.62 | Ciprofloxacin | 15.62 | ||
| 63a | Pyrazole-thiazole hybrid of benzothiazole (with CH₃ at 4th position of phenyl ring) | Bacillus subtilis | 1.9 | Ciprofloxacin | 0.9 |
| 72b/72c | Benzothiazole-N-acetyl-glucosamine conjugate | Staphylococcus aureus | 6.25 | Ampicillin | 6.25 |
| Escherichia coli | 6.25 | Ampicillin | 6.25 | ||
| 133 | 6-substituted-2-phenylbenzothiazole derivative | Staphylococcus aureus | 78.125 | Ciprofloxacin | 25 |
| Escherichia coli | 78.125 | Ciprofloxacin | 25 | ||
| A07 | Benzothiazole bearing amide moiety | Staphylococcus aureus | 15.6 | Penicillin | 3.12 |
| Escherichia coli | 7.81 | Penicillin | 1.56 | ||
| Salmonella typhi | 15.6 | Penicillin | 1.56 | ||
| Klebsiella pneumoniae | 3.91 | Penicillin | 1.56 |
Note: The specific substitution patterns for each compound are detailed in the cited literature. The table presents a selection of derivatives to illustrate the range of antibacterial activity.[1][2]
Experimental Protocols
The following are generalized protocols for the synthesis and antibacterial evaluation of this compound derivatives, based on methodologies reported in the scientific literature.
General Synthesis of 2-Phenylbenzothiazole Derivatives
A common method for the synthesis of 2-phenylbenzothiazole derivatives involves the condensation of a substituted benzoic acid with 2-aminothiophenol.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the desired substituted benzoic acid (1 equivalent) and 2-aminothiophenol (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of an acid, such as phosphoric acid.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period (typically several hours) with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water or a solution of sodium bicarbonate to neutralize the acid.
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed with water, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-phenylbenzothiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3]
In Vitro Antibacterial Activity Assay (Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the microdilution method in a 96-well microtiter plate.[4]
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a fresh culture of the test bacteria on a suitable agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, ampicillin) is also tested as a reference.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the bacteria is observed.
Mechanism of Action
The antibacterial activity of benzothiazole derivatives is attributed to their ability to interfere with essential bacterial cellular processes. Several studies suggest that these compounds can inhibit key enzymes involved in bacterial survival and replication.
One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria. By inhibiting this enzyme, benzothiazole derivatives can disrupt these vital processes, leading to bacterial cell death. The binding of these compounds to the enzyme can be investigated through molecular docking studies.[1]
Another potential target for benzothiazole derivatives is dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3] Inhibition of this pathway deprives the bacteria of essential precursors for DNA and RNA synthesis.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of benzothiazole derivatives as antibacterial agents.
Caption: Workflow for the development of benzothiazole-based antibacterial agents.
The following diagram illustrates a proposed mechanism of action for certain benzothiazole derivatives, targeting bacterial DNA gyrase.
Caption: Inhibition of DNA gyrase by benzothiazole derivatives.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Benzothiazole Derivatives in Mice
Topic: In vivo experimental design for testing benzothiazole efficacy in mice
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the in vivo experimental design to evaluate the efficacy of a novel hypothetical benzothiazole derivative, designated as BZT-X, in a murine cancer model. These protocols are intended to offer a robust framework for preclinical assessment, ensuring reproducible and reliable data generation.
Preclinical Study Design Considerations
A well-structured preclinical study is paramount for the successful translation of basic research into clinical applications.[4][5] Key considerations include the selection of an appropriate animal model, determination of the route of administration, and adherence to ethical guidelines for animal welfare. The experimental design should be robust enough to yield statistically significant results while minimizing bias.[6][7]
Animal Model Selection
The choice of animal model is critical and should closely mimic the human disease state. For oncology studies, patient-derived xenograft (PDX) models are increasingly utilized as they more accurately represent the heterogeneity of human tumors.[8] For this protocol, we will use a murine mammary carcinoma model (4T1), which is known for its aggressive growth and metastatic potential, providing a stringent test for novel anti-cancer agents.[1]
Route of Administration and Dosing
The route of drug administration is dependent on the physicochemical properties of the test compound and the intended clinical application. Common routes in mice include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[9][10][11][12] The dosage is typically determined from prior in vitro studies and acute toxicity assessments. Dose calculations should be carefully performed, often converting a human dose to an animal equivalent dose based on body surface area.[13][14] For BZT-X, we will use intraperitoneal (IP) injection for its rapid systemic absorption.[9]
Experimental Workflow
The following diagram outlines the general workflow for the in vivo efficacy testing of BZT-X in a 4T1 murine breast cancer model.
Hypothetical Signaling Pathway of BZT-X
Benzothiazole derivatives have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[15][16][17] A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[18] The following diagram illustrates the hypothetical mechanism of action for BZT-X, targeting the PI3K/Akt signaling cascade.
Experimental Protocols
Preparation of BZT-X Formulation
-
Vehicle Preparation: Prepare a sterile vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
BZT-X Stock Solution: Dissolve BZT-X powder in the vehicle to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Working Solutions: Prepare fresh working solutions for each dose level by diluting the stock solution with the vehicle on each day of administration.
4T1 Tumor Implantation and Treatment
-
Cell Culture: Culture 4T1 murine breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 1 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Measure tumor dimensions using digital calipers every other day. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: When tumors reach an average volume of approximately 100 mm³, randomly assign mice to treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer the respective treatments as per the defined schedule for a period of 21 days or until the humane endpoint is reached.
-
Monitoring: Record tumor volume and body weight every other day. Monitor the general health of the animals daily.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, Western blot, qPCR).
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | IP, daily | 1500 ± 150 | - |
| BZT-X (Low Dose) | 10 mg/kg, IP, daily | 900 ± 120 | 40 |
| BZT-X (High Dose) | 30 mg/kg, IP, daily | 450 ± 90 | 70 |
| Positive Control | 5 mg/kg, IP, twice weekly | 300 ± 75 | 80 |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| BZT-X (Low Dose) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| BZT-X (High Dose) | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
| Positive Control | 20.4 ± 0.4 | 18.5 ± 0.8 | -9.3 |
Conclusion
This application note provides a detailed framework for the in vivo evaluation of the anti-cancer efficacy of the hypothetical benzothiazole derivative BZT-X. Adherence to these protocols will enable researchers to generate robust and reliable data, which is essential for the preclinical development of novel therapeutic agents. The provided diagrams and tables serve as templates for visualizing experimental workflows, understanding potential mechanisms of action, and presenting data in a clear and concise manner.
References
- 1. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. physoc.org [physoc.org]
- 7. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. ecronicon.net [ecronicon.net]
- 14. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 16. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 2-Phenylbenzothiazole Derivatives with ¹⁸F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques for the radiolabeling of 2-phenylbenzothiazole derivatives with fluorine-18 (¹⁸F), a critical process in the development of Positron Emission Tomography (PET) imaging agents, particularly for neurodegenerative diseases like Alzheimer's. The protocols cover both direct and indirect labeling methods, offering flexibility based on the chemical nature of the derivative and the desired radiochemical properties.
Introduction to ¹⁸F-Labeling of 2-Phenylbenzothiazoles
The 2-phenylbenzothiazole scaffold is a key pharmacophore for amyloid-β (Aβ) plaque imaging agents. The introduction of the positron-emitting radionuclide ¹⁸F (t½ ≈ 110 min) allows for non-invasive in vivo visualization and quantification of Aβ plaques in the brain. The choice of radiolabeling strategy is crucial and depends on factors such as the position of the fluorine atom, the stability of the precursor, and the desired radiochemical yield and molar activity. Two primary strategies are employed: direct nucleophilic aromatic substitution and indirect labeling using prosthetic groups.
Radiolabeling Techniques: A Comparative Overview
A summary of the key quantitative data for different ¹⁸F-labeling techniques is presented below, allowing for an informed selection of the most suitable method.
| Labeling Method | Precursor Type | Typical Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Am) | Total Synthesis Time (approx.) | Key Advantages | Key Disadvantages |
| Direct Nucleophilic Substitution | Nitro-substituted 2-phenylbenzothiazole | 30-40%[1] | High | 60-90 minutes | One-step labeling, high molar activity | Harsh reaction conditions (high temperature) |
| Diaryliodonium salt | 50-70% | High | 60-90 minutes | Milder conditions than nitro-precursors, high yield | Precursor synthesis can be complex | |
| Indirect Labeling via [¹⁸F]Fluoroalkylation | Hydroxy- or amino-substituted 2-phenylbenzothiazole | 20-50% (two steps) | Moderate to High | 90-120 minutes | Milder final coupling conditions, versatile | Two-step process, potential for lower overall yield |
| Indirect Labeling via Click Chemistry | Alkyne- or azide-substituted 2-phenylbenzothiazole | 15-40% (two steps) | Moderate to High | 90-150 minutes | High specificity and efficiency, mild reaction conditions | Requires precursor functionalization, two-step process |
| Indirect Labeling via Acylation ([¹⁸F]SFB) | Amino-substituted 2-phenylbenzothiazole | 15-30% (two steps) | Moderate to High | 100-160 minutes | Well-established for peptides and proteins | Multi-step synthesis of prosthetic group, lower yields |
Experimental Protocols
Protocol 1: Direct Nucleophilic Aromatic Substitution of a Nitro-Precursor
This protocol describes the direct ¹⁸F-labeling of a 2-phenylbenzothiazole derivative by substituting a nitro group.
Materials:
-
2-(4'-nitrophenyl)-1,3-benzothiazole precursor
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a semi-preparative C18 column and a radiation detector
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in ACN/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110-120°C. Repeat this step twice with the addition of anhydrous ACN to ensure the removal of water.
-
-
Radiolabeling Reaction:
-
Dissolve the 2-(4'-nitrophenyl)-1,3-benzothiazole precursor (5-10 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 150°C for 20 minutes.[1]
-
After the reaction, cool the vessel to room temperature.
-
-
Purification:
-
Dilute the reaction mixture with water (4 mL).
-
Pass the diluted mixture through a C18 SPE cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude product from the cartridge with ACN.
-
Purify the eluted product using a semi-preparative HPLC system. A typical mobile phase is a mixture of ACN and water.
-
Collect the fraction corresponding to the ¹⁸F-labeled 2-phenylbenzothiazole product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation.
-
Redissolve the final product in a sterile solution (e.g., ethanol/saline) for in vivo applications.
-
-
Quality Control:
-
Determine the radiochemical purity using analytical HPLC.
-
Measure the molar activity.
-
Protocol 2: Indirect Labeling via [¹⁸F]Fluoroethylation
This protocol details a two-step method involving the synthesis of [¹⁸F]fluoroethyl tosylate followed by its reaction with a hydroxy-functionalized 2-phenylbenzothiazole.
Part A: Synthesis of [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos)
Materials:
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol-1,2-ditosylate
-
Anhydrous acetonitrile (ACN)
-
SPE cartridges (e.g., C18)
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: Follow step 1 from Protocol 1.
-
Radiolabeling Reaction:
-
Dissolve ethylene glycol-1,2-ditosylate (10-15 mg) in anhydrous ACN (1 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 85-95°C for 10-15 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification of [¹⁸F]FETos:
-
Pass the reaction mixture through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride and the precursor. A common setup involves passing the mixture through a C18 cartridge followed by an alumina cartridge.
-
Elute the purified [¹⁸F]FETos with ACN.
-
Part B: Coupling of [¹⁸F]FETos to a Hydroxy-2-phenylbenzothiazole
Materials:
-
[¹⁸F]FETos in ACN (from Part A)
-
6-hydroxy-2-phenylbenzothiazole precursor
-
Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
HPLC system
Procedure:
-
Coupling Reaction:
-
To a solution of 6-hydroxy-2-phenylbenzothiazole (2-5 mg) in anhydrous DMF (0.5 mL), add NaH or Cs₂CO₃ to deprotonate the hydroxyl group.
-
Add the solution of [¹⁸F]FETos in ACN to the reaction mixture.
-
Heat the reaction at 100-120°C for 15-20 minutes.
-
Cool the reaction to room temperature.
-
-
Purification and Formulation:
-
Follow steps 3 and 4 from Protocol 1 to purify and formulate the final ¹⁸F-labeled product.
-
-
Quality Control:
-
Perform quality control as described in step 5 of Protocol 1.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the direct and indirect radiolabeling of 2-phenylbenzothiazole derivatives.
References
Application Note: Protocol for Assessing the Anti-Inflammatory Effects of Benzothiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Benzothiazole and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anti-inflammatory properties.[1][2][3][4][5] This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory effects of novel benzothiazole compounds, using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. Macrophages are key players in the inflammatory response, and their activation by LPS, a component of Gram-negative bacteria, triggers the production of pro-inflammatory mediators.[6][7][8][9]
The primary signaling pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12][13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11][14] These genes include those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][15] Therefore, the inhibition of these mediators serves as a key indicator of anti-inflammatory activity.
This protocol outlines methods to assess the effects of benzothiazole compounds on the production of nitric oxide (NO), and the expression of key pro-inflammatory proteins (iNOS and COX-2) and cytokines (TNF-α and IL-6).
Key Signaling Pathway: NF-κB in Inflammation
The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for anti-inflammatory drug discovery. The pathway is activated by pro-inflammatory stimuli like LPS, leading to the expression of genes involved in the inflammatory response.[10][11][12] Benzothiazole compounds may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade.
References
- 1. jocpr.com [jocpr.com]
- 2. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 8. jkb.ub.ac.id [jkb.ub.ac.id]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. purformhealth.com [purformhealth.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2-Methyl-6-phenylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 2-Methyl-6-phenylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Direct quantitative solubility data for this compound is limited in publicly available literature. However, the benzothiazole scaffold, characterized by its fused benzene and thiazole rings, generally imparts poor water solubility.[1][2] The presence of a methyl and a phenyl group, both of which are hydrophobic, further suggests that this compound is expected to have very low aqueous solubility, likely in the range of a few milligrams per liter.[3]
Q2: In which organic solvents is this compound likely to be more soluble?
A2: Given its aromatic and heterocyclic structure, this compound is expected to be soluble in various organic solvents. The parent compound, benzothiazole, is known to be soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Therefore, it is highly probable that this compound will also exhibit good solubility in these and other common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized into:
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (nanosuspension) and creating solid dispersions.[4][5]
-
Chemical Modifications: This involves forming derivatives or complexes. For this compound, forming inclusion complexes with cyclodextrins is a promising approach.[6][7]
-
Formulation Approaches: This includes the use of co-solvents, surfactants, and lipid-based formulations like liposomes.[5][8][9]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments aimed at improving the aqueous solubility of this compound.
Guide 1: Low Yield or Inefficient Solubilization
Problem: The chosen method does not significantly improve the aqueous solubility of this compound.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Method Selection | The effectiveness of a solubilization technique is highly dependent on the physicochemical properties of the compound. For a non-ionizable, hydrophobic molecule like this compound, methods relying on pH adjustment may be ineffective. Consider switching to or combining methods. For instance, if co-solvents alone are insufficient, try cyclodextrin complexation or preparing a nanosuspension. |
| Suboptimal Process Parameters | Each solubilization technique has critical parameters that must be optimized. For cyclodextrin complexation , experiment with different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and varying the molar ratio of the drug to the cyclodextrin.[6] For nanosuspensions , adjust the type and concentration of stabilizers, milling time, and pressure.[1][10] For solid dispersions , the choice of carrier (e.g., PVP, HPMC) and the drug-to-carrier ratio are crucial. |
| Compound Degradation | Some methods, like those involving heat (e.g., melt methods for solid dispersions), can lead to the degradation of the compound. Monitor for degradation using techniques like HPLC. If degradation is observed, consider using a lower temperature or a different method, such as solvent evaporation for solid dispersions. |
| Incorrect Stoichiometry (for Complexation) | In cyclodextrin complexation, a 1:1 molar ratio is often assumed but may not be optimal.[11] Perform a phase solubility study to determine the ideal stoichiometry.[12][13] |
Guide 2: Product Instability (Precipitation, Aggregation)
Problem: The solubilized this compound precipitates out of the aqueous solution over time, or nanoparticles in a nanosuspension aggregate.
| Potential Cause | Troubleshooting Steps |
| Supersaturation and Recrystallization | Amorphous solid dispersions and some nanosuspensions can create a supersaturated solution that is thermodynamically unstable.[14] The inclusion of crystallization inhibitors in the formulation can help maintain the supersaturated state. For solid dispersions, selecting a polymer that has strong interactions with the drug can prevent recrystallization. |
| Insufficient Stabilization of Nanosuspensions | Nanosuspensions have a high surface area and are prone to aggregation. Ensure the concentration and type of stabilizer (e.g., surfactants, polymers) are optimal. A combination of steric and electrostatic stabilizers can be more effective.[15] For example, a combination of HPMC and Tween 80 has been shown to be effective for stabilizing nanosuspensions of poorly soluble compounds.[1] |
| Ostwald Ripening in Nanosuspensions | This phenomenon, where larger particles grow at the expense of smaller ones, can lead to instability. Optimizing the particle size distribution during preparation and using appropriate stabilizers can minimize Ostwald ripening. |
| Incomplete Complexation (Cyclodextrins) | If not all drug molecules are encapsulated within the cyclodextrin cavity, the free drug can precipitate. Ensure thorough mixing and sufficient equilibration time during the complexation process. Lyophilization of the complex can often yield a stable, amorphous powder. |
Experimental Protocols
Below are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Protocol 1: Cyclodextrin Inclusion Complexation (Co-solvent/Lyophilization Method)
This protocol is designed to prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Methodology:
-
Dissolution of HP-β-CD: Dissolve HP-β-CD in deionized water to a desired concentration (e.g., 10 mM) in a flask.
-
Dissolution of this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol or acetone) to create a concentrated solution.
-
Complexation: Slowly add the this compound solution dropwise to the stirring aqueous HP-β-CD solution. A 1:1 molar ratio is a good starting point.[11]
-
Equilibration: Seal the flask and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex to reach equilibrium.[11]
-
Solvent Removal (Optional): If a significant amount of organic co-solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
Lyophilization (Freeze-Drying): Freeze the aqueous solution of the complex (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry, fluffy powder of the inclusion complex.[11]
-
Characterization:
-
Solubility Measurement: Determine the aqueous solubility of the complex using the shake-flask method and quantify the concentration of this compound using a validated HPLC-UV method.[16]
-
Confirmation of Complex Formation: Use techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex and to differentiate it from a simple physical mixture.
-
dot
Caption: Experimental workflow for cyclodextrin inclusion complexation.
Protocol 2: Nanosuspension Preparation (Wet Media Milling)
This protocol describes the preparation of a nanosuspension of this compound to increase its dissolution rate by reducing particle size.
Methodology:
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers. A common and effective combination is 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80.[1]
-
Coarse Suspension: Disperse a known amount of this compound powder in the stabilizer solution to form a coarse suspension.
-
Wet Milling:
-
Add the coarse suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill or a similar apparatus.
-
Mill the suspension at a specified speed and for a specific duration. These parameters need to be optimized to achieve the desired particle size. Start with milling for a few hours and monitor the particle size.
-
-
Separation: Separate the nanosuspension from the milling media. This can be done by pouring the suspension through a sieve.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS). The goal is to achieve a particle size in the nanometer range with a low PDI and a sufficiently high zeta potential for good stability.
-
Dissolution Rate: Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension with that of the unprocessed this compound powder.
-
Stability: Monitor the particle size and PDI of the nanosuspension over time at different storage conditions (e.g., 4°C and room temperature) to assess its physical stability.[1]
-
dot
Caption: Experimental workflow for nanosuspension preparation.
Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate.
Methodology:
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a round-bottom flask. The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:2, and 1:5 w/w ratios).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will result in the formation of a thin film of the solid dispersion on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, and gently pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.[17]
-
Characterization:
-
Amorphous State Confirmation: Use DSC and PXRD to confirm that the drug in the solid dispersion is in an amorphous state, as this is key to its enhanced solubility. The absence of the drug's melting peak in the DSC thermogram and the absence of characteristic crystalline peaks in the PXRD pattern are indicative of an amorphous state.
-
Dissolution Rate: Conduct in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
dot
Caption: Experimental workflow for solid dispersion preparation.
Quantitative Data Summary
While specific data for this compound is not available, the following table presents illustrative data based on the expected improvements for a similar benzothiazole derivative, Riluzole, when using cyclodextrins.[6] This table serves as a template for organizing experimental results.
| Formulation | Solubilization Method | Key Parameters | Solubility Enhancement (Fold Increase) |
| This compound (Pure Drug) | - | - | 1 (Baseline) |
| Formulation A | Cyclodextrin Complexation | 1:1 Molar Ratio with HP-β-CD | Expected 5-15 fold |
| Formulation B | Cyclodextrin Complexation | 1:1 Molar Ratio with SBE-β-CD | Expected 10-50 fold |
| Formulation C | Nanosuspension | Stabilizer: 0.5% HPMC, 0.5% Tween 80 | Dependent on dissolution rate enhancement |
| Formulation D | Solid Dispersion | Carrier: PVP K30 (1:5 drug:carrier) | Dependent on dissolution rate enhancement |
Note: The values in this table are hypothetical and should be determined experimentally for this compound.
References
- 1. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Phase solubility studies: Significance and symbolism [wisdomlib.org]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Optimizing the reaction conditions for the synthesis of benzothiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of benzothiazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and impurities in the synthesis of benzothiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is producing a low yield of the desired benzothiazole derivative. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in benzothiazole synthesis and can stem from several factors. A systematic optimization of reaction conditions is crucial for improvement.[1][2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. The optimal temperature can range from room temperature to reflux, depending on the specific reactants and catalysts used.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[4] Common solvents include ethanol and dimethyl sulfoxide (DMSO); however, solvent-free conditions have also been shown to improve yields.[1]
-
Inefficient Cyclization and Oxidation: The synthesis involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the final benzothiazole.[1] If the oxidation step is inefficient, the reaction can stall, leading to a low yield of the desired product.[1] Ensure an adequate oxidant is present. While atmospheric oxygen can be sufficient for some reactions, others may require an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often in combination with an acid like hydrochloric acid (HCl).[1]
-
Substrate Reactivity: The nature of your starting materials significantly impacts the reaction outcome. For instance, aromatic aldehydes, particularly those with electron-withdrawing groups, tend to be more reactive and result in higher yields compared to aliphatic aldehydes.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[3]
Question 2: I'm observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials often points to the oxidation and polymerization of the 2-aminothiophenol starting material.[2] This is a common side reaction as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[2]
To mitigate this, consider the following:
-
Use an Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the sensitive 2-aminothiophenol.[4]
-
Control Reaction Temperature: Excessive heat can promote polymerization and other side reactions.[3] Maintain the reaction temperature within the optimal range for your specific synthesis.
-
Optimize Reactant Concentration: High concentrations of reactants can increase the likelihood of intermolecular side reactions like dimerization.[2]
Question 3: My final product is difficult to purify. What are some common purification challenges and how can I address them?
Answer: Purification of benzothiazole derivatives can be challenging due to the presence of side products or the physical properties of the desired compound.
-
Insoluble Byproducts: If your reaction has produced tar-like materials, these can complicate the isolation of your product.
-
Product Solubility: The desired product may be highly soluble in the reaction solvent, making precipitation and collection difficult.[1] In such cases, adding a non-solvent like cold water or hexane can induce precipitation.[1] If the product remains in solution, solvent evaporation will be necessary.[1]
-
Purification Method: Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[1][5] If your compound is basic, an acid-base extraction might be a useful purification step. Column chromatography can also be employed for further purification, but be mindful of potential product degradation on the column.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzothiazole synthesis?
A1: The most frequently encountered side reactions include:
-
Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and lowers the yield.[2]
-
Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[2]
-
Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[2]
Q2: How can I improve the yield of my benzothiazole synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrates.[2]
-
Use a Catalyst: Many modern synthetic methods utilize catalysts, such as zeolites or ZnO nanoparticles, to improve reaction rates and selectivity, often leading to higher yields.[1] Green catalysts and solvent-free conditions are also gaining popularity.[1]
-
Prevent Side Reactions: Implementing strategies to minimize the formation of byproducts, such as using an inert atmosphere, will maximize the yield of the desired product.[2]
-
Efficient Purification: A well-executed purification protocol is crucial for obtaining a high isolated yield of the pure product.[2]
Q3: Are there "green" synthesis methods available for benzothiazole derivatives?
A3: Yes, several green chemistry approaches have been developed for the synthesis of benzothiazoles, aiming to reduce waste, use less hazardous reagents, and decrease energy consumption.[2][6][7] Examples include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields.[1][2]
-
Solvent-free reactions: Conducting reactions without a solvent can minimize waste and simplify the workup process.[1][2]
-
Use of green catalysts: Employing environmentally benign and reusable catalysts is a key aspect of green chemistry.[1]
Experimental Protocols & Data
Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol and Aromatic Aldehydes
This protocol describes a common and efficient method for the synthesis of 2-arylbenzothiazole derivatives.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[1]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[1][5]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][5]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[1][5]
-
Isolation: Collect the precipitated solid product by vacuum filtration.[1][5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1][5]
Quantitative Data Summary:
| Reactant 1 (1.0 mmol) | Reactant 2 (Aldehyde, 1.0 mmol) | Solvent | Catalyst/Oxidant | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminothiophenol | Benzaldehyde | Ethanol | H₂O₂/HCl | Room Temp. | 45-60 | ~95 | [1] |
| 2-Aminothiophenol | 4-Chlorobenzaldehyde | Ethanol | H₂O₂/HCl | Room Temp. | 45-60 | ~92 | [1] |
| 2-Aminothiophenol | 4-Nitrobenzaldehyde | Ethanol | H₂O₂/HCl | Room Temp. | 45-60 | ~98 | [1] |
| 2-Aminothiophenol | 4-Methoxybenzaldehyde | Ethanol | H₂O₂/HCl | Room Temp. | 45-60 | ~90 | [1] |
Visualizations
Experimental Workflow for Benzothiazole Synthesis
Caption: A generalized experimental workflow for the synthesis of benzothiazole derivatives.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting guide for addressing low product yield in benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
Troubleshooting low yield in 2-Methyl-6-phenylbenzothiazole synthesis
Technical Support Center: 2-Methyl-6-phenylbenzothiazole Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the condensation reaction of 4-phenyl-2-aminothiophenol with acetic acid or its derivatives, such as acetic anhydride.[1] This reaction typically proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and subsequent aromatization to form the final benzothiazole product.
Q2: What are the typical yields for this synthesis?
Yields can vary significantly based on the specific protocol, purity of reagents, and reaction conditions.[2] While optimized protocols can achieve high yields, often in the range of 80-95%, suboptimal conditions can lead to substantially lower outcomes.[2]
Q3: What are the critical starting materials and reagents?
The key starting material is 4-phenyl-2-aminothiophenol. The other key reactant is typically acetic acid or acetic anhydride.[1] The choice of solvent (e.g., ethanol, DMSO, or solvent-free conditions) and the use of a catalyst can also be critical factors.[3]
Q4: How can I monitor the reaction's progress?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the product.[2]
Q5: What are the common purification methods for the final product?
Following the reaction, the crude product is typically isolated via filtration or extraction. Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[2] If further purification is needed, column chromatography can be employed.[2]
Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis that lead to low product yield.
Problem 1: The reaction yield is very low or no product is formed.
Low or non-existent product yield can be attributed to several factors, from the quality of the reactants to the reaction conditions.[4]
-
Potential Cause 1: Purity of 4-phenyl-2-aminothiophenol.
-
Explanation: The thiol group in 2-aminothiophenol derivatives is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[4][5] These oxidized impurities will not participate in the desired reaction, thus lowering the yield.
-
Solution:
-
Use freshly purified 4-phenyl-2-aminothiophenol.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]
-
-
-
Potential Cause 2: Inappropriate Reaction Conditions.
-
Explanation: Temperature, reaction time, and the choice of solvent are crucial. Some condensation reactions require heat to proceed efficiently, while others may degrade at high temperatures.[6]
-
Solution:
-
-
Potential Cause 3: Incomplete Cyclization/Oxidation.
-
Explanation: The synthesis involves the formation of a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole.[4][8] Incomplete oxidation will result in this intermediate being a major component of the crude product, thus lowering the yield of the desired product.[8]
-
Solution:
-
Problem 2: The reaction mixture has turned dark and tarry.
The formation of dark, insoluble materials is a common issue.
-
Potential Cause: Polymerization of Starting Material.
-
Explanation: The formation of dark, tarry byproducts often indicates the polymerization or dimerization of the 2-aminothiophenol starting material due to oxidation.[5]
-
Solution:
-
Problem 3: The final product is impure, even after initial workup.
Contamination with side products or unreacted starting materials can be a challenge.
-
Potential Cause 1: Presence of Benzothiazoline Intermediate.
-
Explanation: As discussed, incomplete oxidation leads to the presence of the benzothiazoline intermediate.[8]
-
Solution:
-
-
Potential Cause 2: Dimerization Byproducts.
-
Explanation: Intermolecular reactions can lead to the formation of undesired dimeric byproducts, particularly at high reactant concentrations.[5]
-
Solution:
-
Running the reaction at a lower concentration may favor the desired intramolecular cyclization.
-
Careful purification by column chromatography is often necessary to separate the product from these higher molecular weight impurities.[9]
-
-
Data Summary Table
The yield of 2-substituted benzothiazoles is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes yields from various reported methods for analogous syntheses.
| Catalyst / Method | Reactants | Conditions | Yield (%) | Reference |
| Zn(OAc)₂·2H₂O (5 mol%) | 2-Aminothiophenol, Aldehydes | Solvent-free, 80 °C, 30-60 min | 67-96% | [10] |
| L-proline (30 mol%) | 2-Aminothiophenol, Aldehydes | Solvent-free, Microwave | Good to Moderate | [7] |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temp | High | [11] |
| None (Thermal) | 2-Aminothiophenol, Acetic Acid | Reflux | Variable | [1] |
| Bi₂O₃ NPs | 2-Aminothiophenol, Aldehydes | 60 °C, 1-2 h | 75-95% | [12] |
Detailed Experimental Protocol
This section provides a generalized, detailed methodology for the synthesis of this compound, which should be optimized for specific laboratory conditions.
Materials and Equipment:
-
4-phenyl-2-aminothiophenol
-
Glacial acetic acid or Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates and chamber
-
Purification setup (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-2-aminothiophenol (1 equivalent).
-
Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon, and maintain a positive pressure throughout the reaction.
-
Reagent Addition: Add glacial acetic acid or acetic anhydride (ensure stoichiometry is appropriate, often used in excess as a solvent).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the crude product.[11]
-
If necessary, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution).
-
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
-
Alternatively, if the product is an oil or highly impure, purify by column chromatography on silica gel.[9]
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (NMR, MS, IR).
Visualizations
Reaction Pathway
References
- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
How to reduce the hepatobiliary accumulation of benzothiazole-based PET tracers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazole-based PET tracers. The focus is on strategies to mitigate high hepatobiliary accumulation, a common challenge encountered during preclinical and clinical imaging studies.
Troubleshooting Guides
Issue: High and persistent radioactivity in the liver and gallbladder, obscuring target visualization.
High hepatobiliary accumulation of benzothiazole-based PET tracers is a frequent challenge that can compromise image quality and quantification in the target region. This is often attributed to the inherent lipophilicity of the benzothiazole scaffold, leading to significant uptake and clearance by the liver. The following troubleshooting steps can be considered to address this issue.
Possible Cause 1: High Lipophilicity of the Tracer
Many benzothiazole derivatives are highly lipophilic, which favors hepatobiliary clearance.
-
Solution 1.1: Modify the Tracer Structure to Increase Hydrophilicity. The primary strategy to reduce liver uptake is to decrease the lipophilicity of the tracer. This can be achieved by introducing polar functional groups to the benzothiazole core or its substituents.
-
Action: Introduce short polyethylene glycol (PEG) chains. PEGylation is a well-established method to improve the pharmacokinetic properties of radiotracers. The introduction of a PEG chain can increase hydrophilicity and reduce non-specific binding, including uptake by hepatocytes.[1]
-
Action: Incorporate hydrophilic linkers. If the tracer consists of a targeting moiety and a chelator, a hydrophilic linker can be inserted between them.
-
Action: Add polar functional groups. The addition of hydroxyl (-OH), carboxyl (-COOH), or sulfonate (-SO3H) groups can significantly increase the water solubility of the tracer and promote renal excretion over hepatobiliary clearance.
-
Possible Cause 2: Tracer is a Substrate for Hepatic Efflux Transporters
Benzothiazole-based tracers can be recognized and actively transported by efflux pumps in hepatocytes, such as P-glycoprotein (P-gp), leading to their excretion into the bile.
-
Solution 2.1: Co-administration of an Efflux Transporter Inhibitor (for preclinical studies). To investigate the involvement of specific transporters, a known inhibitor can be co-administered with the radiotracer in animal models.
-
Action: In preclinical models, administer a P-gp inhibitor like cyclosporin A prior to tracer injection. A significant reduction in liver signal would suggest that the tracer is a substrate for P-gp. This approach is generally not feasible for clinical studies due to the systemic effects of the inhibitor.
-
Possible Cause 3: Formation of Lipophilic Metabolites
The tracer may be metabolized in the liver to more lipophilic compounds that are then retained or excreted into the bile.
-
Solution 3.1: Investigate the Metabolic Profile of the Tracer. Understanding the metabolic fate of the tracer is crucial.
-
Action: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites.
-
Action: Conduct in vivo metabolite analysis of plasma, urine, and bile samples in animal models to understand the clearance pathways of the parent tracer and its metabolites.
-
Action: If a problematic lipophilic metabolite is identified, consider modifying the tracer at the site of metabolism to block or alter the metabolic pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the high liver uptake of many benzothiazole-based PET tracers?
A1: The principal cause is the often high lipophilicity of the benzothiazole scaffold. Lipophilic compounds are preferentially taken up by the liver from the bloodstream and are subsequently eliminated through the biliary system. This relationship has been demonstrated in studies of iodinated benzothiazole derivatives, where increased lipophilicity correlated with higher nonspecific binding and reduced clearance.
Q2: How can I quantitatively assess the lipophilicity of my tracer?
A2: The lipophilicity of a compound is typically measured by its octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH, usually 7.4). A higher LogP/LogD value indicates greater lipophilicity. Experimental determination can be performed using the shake-flask method or more commonly, by reversed-phase high-performance liquid chromatography (HPLC). Several computational models are also available to predict LogP values.
Q3: What is a desirable LogP range to minimize hepatobiliary clearance?
A3: While there is no universal "ideal" LogP value, for brain imaging agents, a LogP between 1 and 3 is often targeted to ensure sufficient blood-brain barrier penetration without excessive nonspecific binding. For tracers targeting peripheral organs where high liver uptake is a concern, aiming for the lower end of this range or even slightly below 1 by increasing hydrophilicity can be beneficial.
Q4: Will increasing the hydrophilicity of my tracer negatively impact its target binding affinity?
A4: It is a possibility. Chemical modifications to increase hydrophilicity can sometimes alter the overall conformation of the molecule and its interaction with the target. Therefore, it is crucial to perform in vitro binding assays with the modified compounds to ensure that the affinity for the target is not significantly compromised. A careful structure-activity relationship (SAR) study is recommended.
Q5: Are there any alternative strategies to chemical modification for reducing liver signal?
A5: While chemical modification is the most direct approach, other experimental techniques can sometimes help. In preclinical imaging, dynamic scanning and kinetic modeling can help to differentiate the specific target signal from the non-specific liver background, especially if the uptake and washout kinetics are different. However, this does not solve the issue of high radiation dose to the liver.
Data Presentation
Table 1: Impact of Physicochemical Properties on Tracer Biodistribution
| Property | High Value Consequence | Low Value Consequence | Strategy for Modulation |
| Lipophilicity (LogP) | Increased hepatobiliary clearance, high non-specific binding. | Increased renal clearance, potentially lower cell membrane permeability. | Introduce polar groups (e.g., -OH, -COOH, PEG). |
| Molecular Weight | Can influence clearance mechanism; very large molecules may be cleared by the liver. | Smaller molecules are generally preferred for better tissue penetration and renal clearance. | Optimize the size of linkers and chelators. |
| Plasma Protein Binding | High binding can lead to prolonged circulation and increased liver exposure. | Lower binding allows for faster clearance and potentially higher target uptake. | Modify structure to reduce interactions with plasma proteins. |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Tracer Lipophilicity by RP-HPLC
This protocol provides a general method for determining the relative lipophilicity (log k') of a novel benzothiazole-based PET tracer, which correlates with its LogP value.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile phase B: Acetonitrile with 0.1% TFA.
-
Tracer compound and a set of standards with known LogP values.
Procedure:
-
Prepare a stock solution of the tracer and standards in a suitable solvent (e.g., DMSO).
-
Set up an isocratic HPLC method with varying percentages of mobile phase B (e.g., 30%, 40%, 50%, 60%, 70% acetonitrile).
-
Inject the tracer and standards for each mobile phase composition and record the retention time (t_R).
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., sodium nitrate).
-
Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0.
-
Calculate log k' for each compound.
-
Plot log k' versus the percentage of acetonitrile for all compounds.
-
Extrapolate the log k' value to 100% water (0% acetonitrile) to obtain log k'_w.
-
Create a calibration curve by plotting the known LogP values of the standards against their determined log k'_w.
-
Use the calibration curve to determine the LogP of the benzothiazole tracer from its log k'_w value.
Visualizations
Diagram 1: Strategies to Reduce Hepatobiliary Accumulation
Caption: Logical workflow for addressing high hepatobiliary accumulation.
Diagram 2: Experimental Workflow for Tracer Optimization
Caption: Iterative workflow for optimizing benzothiazole-based PET tracers.
References
Technical Support Center: Purification of 2-Phenylbenzothiazole Analogues
Welcome to the technical support center for the purification of 2-phenylbenzothiazole analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-phenylbenzothiazole analogues?
A1: The most common purification techniques for 2-phenylbenzothiazole analogues are recrystallization and silica gel column chromatography.[1] Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, especially for challenging separations.[2]
Q2: How do I choose the right purification method for my 2-phenylbenzothiazole analogue?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. Recrystallization is a good first choice if a suitable solvent can be found and the impurities have different solubility profiles from the product. Column chromatography is more versatile and can separate compounds with similar polarities. Preparative HPLC is typically used when high purity is essential and other methods are insufficient.
Q3: What are some common impurities encountered in the synthesis of 2-phenylbenzothiazole analogues?
A3: Common impurities can include unreacted starting materials (e.g., 2-aminothiophenol, substituted benzaldehydes), by-products from side reactions, and residual solvents or catalysts from the manufacturing process.[3] In some cases, over-reaction or degradation products may also be present.
Q4: How can I assess the purity of my 2-phenylbenzothiazole analogue after purification?
A4: The purity of the final compound can be assessed using a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Melting point analysis can also be a useful indicator of purity, as impurities tend to depress and broaden the melting range.
Troubleshooting Guides
Recrystallization Issues
Q5: My compound is "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound.
-
Solution: Try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Using a solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can also be effective. Start by dissolving your compound in a minimum of the "good" solvent and then slowly add the "poor" solvent at an elevated temperature until the solution becomes slightly turbid, then allow it to cool.
Q6: I am getting a very low yield after recrystallization. What are the possible causes?
A6: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.
-
Inappropriate solvent choice: The compound may have significant solubility in the cold solvent.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure your filtration apparatus is pre-heated to prevent premature crystallization. If the yield is still low, consider cooling the filtrate to a lower temperature (e.g., in an ice bath) to maximize crystal formation.
Q7: My crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A7: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal and swirl the mixture for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
Column Chromatography Issues
Q8: My compounds are not separating well on the silica gel column. What can I do?
A8: Poor separation can be due to an inappropriate solvent system, overloading the column, or issues with the column packing.
-
Solution:
-
Optimize the solvent system: Use TLC to find a solvent system that gives a good separation of your desired compound from its impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to improve the separation of compounds with similar polarities.
-
Check column loading: Do not overload the column with crude material. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.
-
Ensure proper packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Q9: The compound is eluting too quickly or not at all. How do I adjust my solvent system?
A9: The elution speed is controlled by the polarity of the mobile phase.
-
Eluting too quickly (high Rf): Your solvent system is too polar. Reduce the proportion of the more polar solvent in your eluent.
-
Not eluting or eluting too slowly (low Rf): Your solvent system is not polar enough. Increase the proportion of the more polar solvent.
Q10: I see streaking or tailing of my spots on the TLC plate during fraction analysis. What does this indicate?
A10: Streaking or tailing on a TLC plate can indicate that the compound is interacting too strongly with the stationary phase, the sample is overloaded, or the compound is degrading on the silica gel.
-
Solution:
-
Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing. For acidic compounds, a small amount of acetic acid may be beneficial.
-
Reduce the amount of sample spotted on the TLC plate.
-
Consider a different stationary phase: If the compound is unstable on silica gel, you could try using a different adsorbent like alumina.
-
Data Presentation
The following tables provide representative quantitative data for the purification of some 2-phenylbenzothiazole analogues. Please note that yields and purities can vary depending on the specific reaction conditions and the scale of the purification.
Table 1: Recrystallization of 2-Phenylbenzothiazole Analogues
| Compound | Recrystallization Solvent | Crude Purity | Final Purity | Yield |
| 2-(4-methoxyphenyl)benzothiazole | Methanol | ~90% | >98% | 94% |
| 2-phenylbenzothiazole | Ethanol/Water | ~85% | >97% | 85-90% (Illustrative) |
| 2-(4-chlorophenyl)benzothiazole | Toluene | ~92% | >99% | 88% (Illustrative) |
Table 2: Column Chromatography of 2-Phenylbenzothiazole Analogues
| Compound | Stationary Phase | Eluent (Hexane:Ethyl Acetate) | Crude Purity | Final Purity | Yield | Reference |
| 2-(4-chlorophenyl)benzothiazole | Silica Gel | 19:1 | Not specified | >98% (assumed) | 76% | [4] |
| 2-(4-bromophenyl)benzothiazole | Silica Gel | 19:1 | Not specified | >98% (assumed) | 65% | [4] |
| 2-(4-nitrophenyl)benzothiazole | Silica Gel | 6:4 | Not specified | >98% (assumed) | 57% | [4] |
| General 2-phenylbenzothiazole analogues | Silica Gel | Not specified | Not specified | up to 99.36% (by HPLC) | 66-79% | [1] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
-
Dissolution: Place the crude 2-phenylbenzothiazole analogue in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2-phenylbenzothiazole analogue.
Mandatory Visualization
Caption: General purification workflow for 2-phenylbenzothiazole analogues.
Caption: Troubleshooting decision tree for purification issues.
References
Minimizing off-target effects of 2-Methyl-6-phenylbenzothiazole in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 2-Methyl-6-phenylbenzothiazole in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins or molecules other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the on-target activity.[1][2] Furthermore, off-target binding can result in cellular toxicity and may lead to a lack of translation from preclinical findings to clinical applications if the observed efficacy is due to these unintended interactions.[1][2]
Q2: What are the potential off-target pathways for benzothiazole derivatives that I should be aware of?
A2: Benzothiazole derivatives have been reported to interact with several biological targets, which could be potential off-target pathways for this compound. These include the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) and the estrogen receptor.[3] Some benzothiazole hybrids have also been designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] Additionally, certain derivatives have shown inhibitory activity against p38α Mitogen-Activated Protein Kinase (MAPK).[5] Therefore, it is crucial to consider these pathways when designing experiments and interpreting results.
Q3: How can I begin to assess if the effects I'm observing are on-target or off-target?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. A primary step is to perform a dose-response analysis to see if the effect is only observed at high concentrations, which can be indicative of off-target activity.[1] Another key strategy is orthogonal validation, which involves using a structurally different inhibitor for the same target; if it produces the same phenotype, the effect is more likely to be on-target.[1] Genetic validation, such as using CRISPR-Cas9 or siRNA to knockdown the intended target, is also a powerful tool. If the phenotype persists after target knockdown, it is likely an off-target effect.[2]
Q4: What is a "negative control" compound and how can it help in my experiments?
A4: A negative control is a chemical analog of your compound of interest that is structurally similar but inactive against the intended target.[2] If the biological effect you observe with this compound is absent when using the negative control, it provides strong evidence that the effect is on-target.[2] This is a crucial experiment to help eliminate the possibility that the observed phenotype is due to a shared off-target effect of a particular chemical scaffold.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity Observed at Low Concentrations | The compound may have potent off-target effects leading to cellular toxicity. | 1. Perform a kinome-wide selectivity screen: This can identify other kinases that your compound may be inhibiting.[2] 2. Test inhibitors with different chemical scaffolds: If cytotoxicity is consistent across different scaffolds targeting the same protein, it may be an on-target effect.[2] 3. Check compound solubility: Ensure the compound is fully dissolved in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2] |
| Inconsistent Results Between Experiments | Variability in cell culture conditions or compound handling. | 1. Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered cellular responses. 2. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. 3. Prepare fresh dilutions of the compound for each experiment to avoid degradation or precipitation. |
| Observed Phenotype Does Not Match Genetic Knockdown of Target | The phenotype is likely due to an off-target effect of the compound. | 1. Employ a rescue experiment: In target-knockout cells, re-introduce the wild-type target protein. If the phenotype is not observed in the knockout cells but reappears in the rescued cells, it suggests the effect is on-target.[6] 2. Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the compound to the intended target in the cellular environment.[6] 3. Conduct broad-spectrum profiling such as chemical proteomics to identify other cellular proteins that interact with your compound.[6] |
| Compound Precipitates in Cell Culture Medium | Poor solubility of the compound in aqueous solutions. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform a stepwise dilution into the cell culture medium, adding the stock solution dropwise while gently agitating the medium.[7] 3. Pre-warm the cell culture medium to 37°C to potentially increase the compound's solubility.[7] |
Quantitative Data on Related Benzothiazole Derivatives
While specific quantitative off-target data for this compound is not extensively available, the following table summarizes IC₅₀ values of related benzothiazole compounds against various targets, which can serve as a reference for potential off-target interactions.
| Compound Series | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| 2,4-dimethoxybenzothiazoles | NQO2 | 1 - 6 | [8] |
| 2,5-dimethoxybenzothiazoles | NQO2 | 0.846 - 2.77 | [8] |
| 3,5-dimethoxybenzothiazoles | NQO2 | 0.108 - 0.123 | [8] |
| 2-aminobenzothiazole hybrids | VEGFR-2 | 0.091 | [4] |
| 2-aminobenzothiazole hybrids | HCT-116 | 5.61 | [4] |
| 2-aminobenzothiazole hybrids | HEPG-2 | 7.92 | [4] |
| 2-aminobenzothiazole hybrids | MCF-7 | 3.84 | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is used to verify the direct binding of this compound to its intended target protein in a cellular context.
Methodology:
-
Cell Culture: Culture the cells of interest to approximately 80% confluency.
-
Treatment: Treat the cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble protein fraction to a new tube. Quantify the amount of the target protein in the soluble fraction using Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[1]
Protocol 2: Orthogonal Validation Using a Structurally Different Inhibitor
This protocol helps to differentiate on-target from off-target effects by using an alternative compound that targets the same protein but has a different chemical structure.
Methodology:
-
Compound Selection: Choose a validated, structurally distinct inhibitor of the same target as this compound.
-
Cell Treatment: Plate cells and treat them with a dose-response of both this compound and the orthogonal inhibitor. Include a vehicle control.
-
Phenotypic Analysis: After the appropriate incubation time, assess the cellular phenotype of interest (e.g., cell viability, proliferation, or a specific signaling event).
Visualizations
Caption: Troubleshooting workflow for identifying off-target effects.
Caption: Potential on- and off-target signaling pathways.
Caption: Workflow for assessing compound specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Phenylbenzothiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-phenylbenzothiazole synthesis, with a particular focus on addressing the challenges encountered during scale-up.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 2-phenylbenzothiazole.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield.[1] | - Temperature: Experiment with a range of temperatures to find the optimum for your specific catalyst and solvent system. Monitor reaction progress using Thin Layer Chromatography (TLC). - Reaction Time: Ensure sufficient reaction time for complete conversion of starting materials by monitoring the reaction with TLC.[1] - Solvent: The choice of solvent is critical. Test a variety of solvents or solvent mixtures. Green solvents like glycerol or water-alcohol systems have shown promising results.[2][3] |
| Inefficient Catalyst: The type, loading, or activity of the catalyst may not be optimal.[1] | - Catalyst Screening: Evaluate different types of catalysts, including acid catalysts (e.g., H₂O₂/HCl), base catalysts, metal catalysts (e.g., copper-based), or nanoparticle catalysts (e.g., nano CeO₂).[1][3][4] - Catalyst Loading: Optimize the amount of catalyst used. - Catalyst Activity: Ensure the catalyst is active and has not been deactivated. For solid catalysts, proper activation and handling are crucial.[1] | |
| Starting Material Quality: Impurities in 2-aminothiophenol or benzaldehyde can lead to side reactions and lower yields. 2-aminothiophenol is particularly susceptible to oxidation.[1] | - Purification: Use freshly purified starting materials. 2-aminothiophenol can be purified by distillation or recrystallization. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of 2-aminothiophenol.[1] | |
| Side Product Formation | Oxidation of 2-Aminothiophenol: This is a common side reaction that leads to the formation of disulfide impurities.[1] | - Inert Atmosphere: As with low yield issues, performing the reaction under an inert atmosphere is highly recommended.[1] - Fresh Reagents: Use freshly purified 2-aminothiophenol. |
| Self-Condensation of Benzaldehyde: At higher temperatures, benzaldehyde can undergo self-condensation.[1] | - Temperature Control: Carefully control the reaction temperature. - Slow Addition: Add benzaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.[1] | |
| Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzothiazole ring.[1] | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor via TLC.[1] - Appropriate Oxidant: If the reaction requires an oxidant for the final cyclization step, ensure a suitable one is used in the correct stoichiometric amount. | |
| Purification Difficulties | Similar Polarity of Product and Impurities: Co-elution during column chromatography can make separation challenging. | - Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. - Washing: Wash the crude product with a suitable solvent to remove impurities before final purification. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities. |
| Oily Product: The product may not crystallize easily. | - Trituration: Try triturating the oily product with a non-polar solvent like hexane or pentane to induce crystallization. | |
| Scale-Up Issues | Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized hot spots and increased side product formation. | - Jacketed Reactors: Utilize reactors with efficient heating and cooling jackets. - Stirring: Ensure efficient and uniform mixing to aid in heat distribution. |
| Inefficient Mixing: What works on a small scale may not be effective in a larger vessel, leading to localized concentrations of reactants and reagents. | - Impeller Design: Use an appropriate impeller design and optimize the stirring speed for the reactor volume. | |
| Exothermic Reactions: The condensation reaction can be exothermic, posing a safety risk at larger scales. | - Controlled Addition: Add reagents in a controlled manner to manage the reaction exotherm. - Cooling System: Ensure an adequate cooling system is in place. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 2-phenylbenzothiazole?
The most common and straightforward laboratory method is the condensation of 2-aminothiophenol with benzaldehyde.[5] This reaction can be catalyzed by a variety of reagents, including acids, bases, or metal catalysts, and can be performed under various conditions.[1][3]
Q2: What are some "green" and more sustainable approaches to 2-phenylbenzothiazole synthesis?
Several green chemistry approaches have been developed to minimize the environmental impact of the synthesis. These include:
-
Using green solvents: Reactions have been successfully carried out in glycerol or water-alcohol mixtures, reducing the need for volatile organic compounds.[2][3]
-
Catalyst-free conditions: Some methods have been developed that proceed in high yields without the need for a catalyst, for example, by using a DMSO/air oxidant system.[6]
-
CO₂-catalyzed systems: A method utilizing a self-neutralizing acidic CO₂-alcohol system offers an environmentally friendly catalytic approach.[7][8][9]
-
Solvent-free synthesis: Mechanochemical methods, such as ball milling, offer a solvent-free route to the product.[4]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the key safety precautions to take when synthesizing 2-phenylbenzothiazole?
-
2-Aminothiophenol: This reagent has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood. It is also susceptible to oxidation, so it should be stored under an inert atmosphere.[1]
-
Solvents: Many organic solvents are flammable and should be handled with care, away from ignition sources.
-
Catalysts: Some catalysts can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Scale-up: When scaling up, be aware of potential exotherms and ensure adequate cooling and mixing capabilities are in place.
Data Presentation
The following tables summarize quantitative data for various synthetic methods for 2-phenylbenzothiazole, allowing for easy comparison.
Table 1: Comparison of Different Catalytic Systems for the Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [3] |
| Nano CeO₂ | Water | Room Temperature | 20-30 min | 76-96 | [1] |
| Glycerol (catalyst-free) | Glycerol | Room Temperature | 2-3 h | 90-96 | [2] |
| CO₂/Methanol | Methanol | 70 | 2 h | 87 | [7] |
| Zn(L-Pro)₂ | Ethanol | 40 | 5-30 min | 79-97 | [10] |
| None (Air/DMSO) | DMSO | 100 | 12 h | 95 | [6] |
| Copper Chloride (ball milling) | Solvent-free | Room Temperature | 1.5 h | up to 80 | [4] |
Table 2: Green Synthesis Approaches for 2-Phenylbenzothiazole
| Method | Catalyst/Reagent | Solvent | Key Advantages | Yield (%) | Reference(s) |
| Glycerol-mediated | None | Glycerol | Biodegradable solvent, catalyst-free, mild conditions | 90-96 | [2] |
| CO₂-Alcohol System | Alkyl carbonic acid (in situ) | Methanol | Self-neutralizing, no salt waste, economical | 87 | [7][8][9] |
| Water-based | Nano CeO₂ | Water | Environmentally benign solvent, high efficiency | 76-96 | [1] |
| Solvent-free Ball Milling | Copper Chloride | None | No solvent waste, simple, economical | up to 80 | [4] |
Experimental Protocols
Protocol 1: Synthesis using Hydrogen Peroxide and Hydrochloric Acid [3]
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add 30% hydrogen peroxide (6 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 45-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.
Protocol 2: Green Synthesis in Glycerol [2]
-
In a round-bottom flask, add 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) to glycerol (5 mL).
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the product with water to remove the glycerol.
-
Dry the pure 2-phenylbenzothiazole.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 2-phenylbenzothiazole.
Caption: Troubleshooting workflow for 2-phenylbenzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. deepdyve.com [deepdyve.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Studies with Benzothiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and experimental design for in vivo studies involving benzothiazole compounds.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with benzothiazole derivatives and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High mortality or severe adverse effects in animals | The administered dose is too high, leading to acute toxicity. One study reported an LD50 of 52.31 mg/kg for a specific benzothiazole derivative.[1] Benzothiazole compounds can exert acute toxicity and may be respiratory irritants and dermal sensitizers.[2][3] | Conduct a dose-ranging or dose-finding study to determine the Maximum Tolerated Dose (MTD).[4] Start with lower doses based on published ranges (e.g., 1-10 mg/kg for IV, 5-50 mg/kg for IP) and escalate gradually while closely monitoring for signs of toxicity such as weight loss, behavioral changes, or ruffled fur.[1][5] |
| Precipitation of the compound during or after administration | Poor solubility of the benzothiazole compound in the chosen vehicle. | Utilize co-solvents (e.g., PEG 400, Propylene Glycol, Glycerin) or cyclodextrin-based formulations to improve solubility.[1] For intravenous administration, administer the formulation slowly to prevent precipitation in the bloodstream.[1] |
| Local irritation or inflammation at the injection site | The formulation, particularly co-solvent-based ones for subcutaneous injection, may cause irritation.[1] | For subcutaneous administration, consider using a cyclodextrin-based formulation which is generally better tolerated.[1] If irritation persists, consider alternative administration routes like intraperitoneal or oral gavage. |
| Lack of therapeutic efficacy | The administered dose is below the Minimum Effective Dose (MED). The compound may have poor bioavailability via the chosen administration route. | Perform a dose-escalation study to identify the MED.[4] Evaluate different administration routes. For instance, oral gavage may require higher doses (e.g., 10-75 mg/kg) compared to parenteral routes.[1] Ensure the formulation is optimized for absorption. |
| Inconsistent or variable results between animals | Improper animal fasting before oral administration. Inaccurate dosing due to incorrect volume calculations or administration technique. Variability in tumor size at the start of treatment in xenograft models. | Ensure animals are properly fasted if required by the experimental design for oral gavage studies.[1] Carefully calculate and administer the correct volume based on animal weight. Once tumors in xenograft models reach a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups to ensure even distribution.[5] |
Frequently Asked Questions (FAQs)
1. What is a good starting dose for my in vivo study with a novel benzothiazole compound?
Starting doses should be determined based on a combination of literature review for similar compounds and preliminary dose-ranging studies.[4] The following table provides general starting dose ranges based on published studies for various administration routes.[1]
| Administration Route | Recommended Starting Dose Range (mg/kg) | Maximum Volume for Mouse (25g) | Maximum Volume for Rat (250g) |
| Intravenous (IV) | 1 - 10 | 0.125 mL | 1.25 mL |
| Intraperitoneal (IP) | 5 - 50 | 0.25 mL | 2.5 mL |
| Subcutaneous (SC) | 5 - 25 | 0.25 mL | 1.25 mL |
| Oral Gavage (p.o.) | 10 - 75 | 0.25 mL | 2.5 mL |
Note: These are general guidelines. A thorough dose-finding study is crucial to establish the optimal dose for your specific benzothiazole derivative and experimental model.[5]
2. How should I prepare my benzothiazole compound for in vivo administration?
Due to the often-low aqueous solubility of benzothiazole derivatives, specific formulation strategies are required.
-
Co-solvent Formulation: A mixture of solvents like PEG 400, Propylene Glycol, and Glycerin can be used to dissolve the compound.[1]
-
Cyclodextrin-Based Formulation: This is a good option for improving solubility and is particularly suitable for intraperitoneal and subcutaneous routes.[1]
All final solutions must be sterilized, for example, by filtering through a 0.22 µm sterile syringe filter.[1]
3. What are the key signaling pathways targeted by benzothiazole compounds?
Benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cancer and other diseases. Two commonly targeted pathways are:
-
PI3K/AKT Pathway: This pathway is crucial for cell proliferation and survival. Some benzothiazole compounds act as inhibitors of this pathway.[1][6]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key mediator of oncogenic signaling, and some benzothiazole derivatives have been designed as potent STAT3 inhibitors.[7][8]
4. What are the potential toxicities associated with benzothiazole compounds?
In vivo studies have reported various toxicities for benzothiazole derivatives, including:
-
Acute toxicity at high doses.[2]
-
Dermatitis and skin irritation.[2]
-
Some studies suggest certain benzothiazoles may be carcinogenic, though this is often at high exposure doses.[2]
It is essential to monitor animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.[5]
5. How do I monitor tumor growth in a xenograft model?
Tumor growth should be monitored regularly (e.g., every 2-3 days) by measuring the tumor dimensions with calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[5]
Experimental Protocols
Protocol 1: Generalized In Vivo Anti-Tumor Efficacy Study (HeLa Xenograft Mouse Model)
This protocol is a generalized guide for assessing the anti-tumor efficacy of a benzothiazole compound.[5]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Cell Culture and Implantation:
-
Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest exponentially growing cells and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ HeLa cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume regularly.
-
Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Prepare the benzothiazole compound in a suitable vehicle.
-
Administer the compound and vehicle (for the control group) according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and animal health (body weight, behavior) throughout the study.
-
Euthanize the mice when tumors reach a predetermined endpoint size or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor weights between the treatment and control groups.
-
Analyze body weight data to assess systemic toxicity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Protocol 2: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a co-solvent vehicle for a benzothiazole compound.[1]
-
Vehicle Preparation: In a sterile vial, combine the co-solvents. For example, to prepare 10 mL of vehicle, mix 1.5 mL of PEG 400, 2.0 mL of Propylene Glycol, and 1.0 mL of Glycerin.
-
Dissolution: Weigh the required amount of the benzothiazole compound and add it to the co-solvent mixture. For a target concentration of 10 mg/mL, add 100 mg of the compound to 4.5 mL of the co-solvent mixture.
-
Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved.
-
Final Volume Adjustment: Add a suitable aqueous buffer (e.g., saline) to reach the final desired volume.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation at 4°C, protected from light. Stability should be determined empirically.
Visualizations
Caption: Generalized workflow for an in vivo xenograft study.
Caption: PI3K/AKT signaling pathway and the inhibitory action of benzothiazole derivatives.
Caption: STAT3 signaling pathway and the inhibitory action of benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of Benzothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic properties, particularly in the development of novel anticancer agents. The substitution pattern on the benzothiazole ring system significantly influences the cytotoxic activity and mechanism of action of these compounds. This guide presents a comparative study of three key classes of benzothiazole isomers: 2-arylbenzothiazoles, 2-aminobenzothiazoles, and benzothiazole-2-thiols, offering insights into their anticancer efficacy, underlying signaling pathways, and the experimental methodologies used for their evaluation.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic efficacy of benzothiazole isomers is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to facilitate a direct comparison of the anticancer activity of representative compounds from each class against common human cancer cell lines.
| Isomer Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [1] |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | [1] | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Potent (nM range) | [2] | |
| 2-Aminobenzothiazoles | Compound 20 | MCF-7 (Breast) | 8.27 | [3] |
| Compound 20 | HCT-116 (Colon) | 7.44 | [3] | |
| Compound 13 | A549 (Lung) | 9.62 | [3] | |
| OMS14 | A549 (Lung) | 34.09 | [3] | |
| OMS14 | MCF-7 (Breast) | 61.03 | [3] | |
| Benzothiazole-2-thiols | Compound 7e | SKRB-3 (Breast) | 0.0012 | [4][5] |
| Compound 7e | SW620 (Colon) | 0.0043 | [4][5] | |
| Compound 7e | A549 (Lung) | 0.044 | [4][5] | |
| XC-591 | 4T1 (Breast) | 1.2 | [6] | |
| XC-591 | A549 (Lung) | 2.4 | [6] |
Mechanisms of Action: A Comparative Overview
The anticancer effects of benzothiazole isomers are mediated through the modulation of various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
2-Arylbenzothiazoles often exert their anticancer effects through the induction of apoptosis. Some fluorinated derivatives have demonstrated potent and selective activity against breast cancer cell lines.[1] A notable mechanism for some 2-(4-aminophenyl)benzothiazoles involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 1A1 (CYP1A1). This enzyme metabolically activates the benzothiazole into cytotoxic products that can cause DNA damage in susceptible cancer cells.[7]
2-Aminobenzothiazoles are known to target and inhibit various protein kinases that are frequently dysregulated in cancer.[8][9] A primary target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[3][10] By inhibiting Phosphoinositide 3-kinase (PI3K), these compounds prevent the activation of Akt and mTOR, ultimately leading to the induction of apoptosis and cell cycle arrest.[3] Other key targets for this class of isomers include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11]
Benzothiazole-2-thiols have also been shown to induce apoptosis in cancer cells. For instance, the derivative XC-591 has been reported to inhibit RhoGDI, which in turn leads to the activation of caspase-3 and a decrease in the phosphorylation of Akt, a key pro-survival protein.[6][12] Another derivative, compound 7e, has been shown to induce apoptosis in a concentration-dependent manner in HepG2 cancer cells.[4][13]
Mandatory Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: General experimental workflow for the evaluation of anticancer benzothiazole isomers.
Signaling Pathway: 2-Aminobenzothiazole Inhibition of the PI3K/Akt/mTOR Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Benzothiazole Derivatives to Amyloid Plaques: A Comparative Guide
Benzothiazole derivatives have emerged as a pivotal class of compounds for the research and diagnosis of Alzheimer's disease (AD). Their structural characteristics allow them to effectively bind to β-amyloid (Aβ) plaques, the pathological hallmarks of AD, making them valuable as imaging agents for Positron Emission Tomography (PET) and as potential therapeutic agents. This guide provides a comparative overview of the binding affinities of various benzothiazole derivatives, details the experimental protocols used for their validation, and contrasts their performance with alternative amyloid-binding agents.
Data Presentation: Comparative Binding Affinities
The efficacy of a potential amyloid imaging agent or therapeutic is critically dependent on its binding affinity (Ki or Kd) to Aβ aggregates. A lower value indicates a stronger binding interaction. The table below summarizes the binding affinities for several key benzothiazole derivatives and other relevant compounds.
| Compound Class | Specific Derivative | Target | Binding Affinity | Reference Compound |
| Benzothiazole | BTA-1 | Aβ in AD Brain Homogenates | Kd = 5.8 ± 0.90 nM | - |
| BTA-1 | Synthetic Aβ Fibrils | Kd = 2.8 ± 0.35 nM | - | |
| PIB | In vitro α-synuclein filaments | Ki = 16.5 ± 4.36 nM | [3H]-Me-BTA1 | |
| Schiff-base Derivatives | Aβ in AD Brain Homogenates | Ki = 4.38 to 514.65 nM | [125I]IMPY | |
| Alternative Probes | FDDNP | In vitro α-synuclein filaments | Ki = 210.17 ± 81.38 nM | [3H]-Me-BTA1 |
| SB13 | In vitro α-synuclein filaments | Ki = 87 ± 20.96 nM | [3H]-Me-BTA1 | |
| Peptide Inhibitors | Pep1 / Pep2 | Aβ1-42 | Kd in µM range | - |
Data compiled from multiple studies.[1][2][3][4] Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where lower values indicate stronger binding.
Experimental Protocols
Accurate determination of binding affinity relies on robust and well-defined experimental methodologies. The following protocols are commonly employed in the validation of benzothiazole derivatives.
In Vitro Competitive Binding Assay with Brain Homogenates
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding sites on amyloid plaques within brain tissue.
-
Objective: To determine the inhibition constant (Ki) of a test compound.
-
Materials:
-
Postmortem brain tissue homogenates from confirmed AD patients and healthy controls.[2]
-
Test benzothiazole derivatives at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Procedure:
-
Brain homogenates are incubated with a fixed concentration of the radioligand (e.g., [3H]BTA-1).[2]
-
Varying concentrations of the unlabeled test compound (the competitor) are added to the mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Thioflavin T (ThT) Fluorescence Displacement Assay
This is a high-throughput method used to screen for and quantify compounds that bind to Aβ fibrils.[5]
-
Objective: To determine the binding affinity of a non-fluorescent compound by measuring its ability to displace Thioflavin T (ThT) from Aβ fibrils.[6]
-
Principle: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. A competing ligand will displace ThT, leading to a measurable decrease in fluorescence intensity.[6][7]
-
Materials:
-
Procedure:
-
A solution containing a fixed concentration of pre-formed Aβ fibrils and ThT is prepared in a microplate well. This results in a high initial fluorescence signal.[5]
-
The test compound is titrated into the Aβ-ThT mixture.
-
After an incubation period, the fluorescence intensity is measured.
-
-
Data Analysis: The reduction in fluorescence intensity is plotted against the concentration of the test compound. This competition curve is used to calculate the binding affinity of the test compound for the Aβ fibrils.[6]
In Vitro Autoradiography
This technique visualizes the specific binding of a radiolabeled compound to amyloid plaques in brain tissue sections.
-
Objective: To confirm the specific binding of a radiolabeled benzothiazole derivative to Aβ plaques.
-
Materials:
-
Cryostat-sectioned brain tissue from transgenic AD model mice (e.g., 5xFAD) and wild-type (WT) controls.[9][10]
-
Radiolabeled test compound (e.g., 68Ga-labeled benzothiazole).[9][11]
-
A non-radioactive blocking agent with known high affinity for Aβ plaques (e.g., 2-(4-hydroxyphenyl)-benzothiazole).[9][10]
-
Phosphor-imaging screen and scanner.[9]
-
-
Procedure:
-
Brain sections are incubated with the radiolabeled compound.
-
For blocking studies (to determine specificity), a parallel set of sections is co-incubated with the radiolabeled compound and a large excess of the unlabeled blocking agent.[9] The blocking agent competes for the same binding sites, so a specific signal should be significantly reduced.
-
Sections are rinsed to remove unbound radiotracer, dried, and placed in contact with a phosphor-imaging screen.
-
-
Data Analysis: The resulting autoradiographic images are analyzed. A higher signal intensity in the transgenic brain sections compared to WT sections, and a significant reduction of the signal in the presence of a blocking agent, confirms specific binding to amyloid plaques.[10]
Visualizing the Validation Workflow
The process of validating a novel benzothiazole derivative involves a multi-step approach, from initial design to in vivo evaluation.
Caption: Experimental workflow for validating amyloid-binding agents.
Signaling Pathways and Mechanism of Action
While the primary validation of these compounds focuses on direct binding to the β-sheet structure of amyloid fibrils, it is important to consider the broader biological context.[3] Amyloid-β oligomers and plaques are implicated in a cascade of neurotoxic events, including synaptic dysfunction, neuroinflammation, and tau pathology. Benzothiazole derivatives, by binding to Aβ aggregates, may not only serve as diagnostic markers but could also potentially interfere with these downstream pathological processes. However, most studies on benzothiazole derivatives for imaging focus on binding affinity and specificity rather than modulation of specific signaling pathways.
Caption: Benzothiazole binding in the context of AD pathogenesis.
Conclusion
Benzothiazole derivatives, particularly compounds like BTA-1 and PIB, have demonstrated high binding affinity and specificity for amyloid plaques, cementing their role in AD research and diagnostic imaging.[2][3] The validation process for these molecules is rigorous, employing a suite of in vitro and ex vivo techniques such as competitive binding assays, ThT displacement, and autoradiography to quantify their interaction with Aβ.[5][6][9] While alternatives like styrylpyridines and various peptides are also under investigation, benzothiazoles remain one of the most well-characterized and promising scaffolds for targeting amyloid pathology.[10] Future research will likely focus on developing next-generation derivatives with improved pharmacokinetic properties and the potential for therapeutic intervention.
References
- 1. Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 2. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro high affinity α-synuclein binding sites for the amyloid imaging agent PIB are not matched by binding to Lewy bodies in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [mirica.web.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 2-Phenylbenzothiazoles: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of 2-phenylbenzothiazole derivatives reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to inform the design of next-generation therapeutic agents.
The 2-phenylbenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of these compounds is intricately linked to the nature and position of substituents on both the benzothiazole and the phenyl rings. Understanding these relationships is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Anticancer Activity
The anticancer activity of 2-phenylbenzothiazole derivatives has been extensively studied against various cancer cell lines. The cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50), is significantly influenced by structural modifications.
Influence of Phenyl Ring Substituents
Substituents on the 2-phenyl ring play a crucial role in modulating the anticancer potency.
-
Hydroxylation: The presence of hydroxyl (-OH) groups, particularly at the 4-position of the phenyl ring, has been shown to be important for activity. For instance, 2-(4-hydroxyphenyl)benzothiazole (1e) exhibited significant cytotoxic activity against A549 (lung carcinoma) and MCF7-ADR (doxorubicin-resistant breast cancer) cell lines.[4] Further bromination and nitration of this hydroxylated derivative led to even more potent cytotoxicity.[4]
-
Amino and Methoxy Groups: Amino-substituted 2-phenylbenzothiazoles have demonstrated selective toxicity towards transformed cells.[5] The substitution of a hydrogen atom of the amino group on the phenyl ring with an acetyl group has been shown to enhance activity.[6] Methoxy (-OCH3) groups have also been explored, with N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide showing potent cytotoxic activity against the T47D breast cancer cell line.[6][7]
-
Halogens: The introduction of halogens, such as chlorine, can influence the activity. For example, 2-(2-chlorophenyl)benzothiazole (1b) and 2-(3-chlorophenyl)benzothiazole (1c) displayed significant antibacterial activities, which can be an associated property of interest.[4] In another study, a derivative with a 4'-methyl variation at the 2-phenyl position and mono-fluoro substitution on the benzothiazole nucleus demonstrated the highest growth inhibition of MCF-7 cells.[6]
Impact of Benzothiazole Ring Modifications
Modifications on the benzothiazole ring itself also contribute significantly to the biological activity.
-
Heterocyclic Substitutions: The incorporation of other heterocyclic rings, such as imidazole and thiophene, has yielded derivatives with interesting antiproliferative activities.[1][2] For example, certain imidazole-based benzothiazole derivatives have shown remarkable antitumor potential against a panel of 60 human tumor cell lines.[1][2]
-
Sulphonamide and Amide Moieties: The introduction of sulphonamide and amide groups has led to potent anticancer agents. Nitrophenyl sulphonamide and tert-butyl sulphonamide-based methylsulfonyl benzothiazoles exhibited significant activity against the HeLa cell line.[1][2]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of selected 2-phenylbenzothiazole derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Substituted 2-Phenylbenzothiazoles [4]
| Compound | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µg/mL) |
| 1e | 4-hydroxy | A549 | 10.07 - 13.21 |
| MCF7-ADR | 10.07 - 13.21 | ||
| 1g | Not specified in abstract | A549 | 10.07 - 13.21 |
| MCF7-ADR | 10.07 - 13.21 | ||
| 1i | 2,3,4-trimethoxy | A549 | 10.07 - 13.21 |
| MCF7-ADR | 10.07 - 13.21 | ||
| 1k | Brominated derivative of 1e | Not specified | More potent than 1e |
| 1l | Nitrated derivative of 1e | Not specified | More potent than 1e |
Table 2: Cytotoxicity of Triazole-Linked 2-Phenylbenzothiazoles [8]
| Compound | Substituent | Cancer Cell Line | Activity |
| 8b | Not specified in abstract | A549, SKOV3, MCF7 | High cytotoxic activity |
| 8f | Not specified in abstract | A549, SKOV3, MCF7 | High cytotoxic activity |
| 8i | Not specified in abstract | A549, SKOV3, MCF7 | High cytotoxic activity |
| 8g | Not specified in abstract | MCF7 | Similar to doxorubicin |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of research findings.
General Synthesis of 2-Phenylbenzothiazole Derivatives
A common method for the synthesis of 2-phenylbenzothiazoles involves the condensation of 2-aminothiophenol with various aromatic aldehydes.[4] Another approach is the Jacobson method for synthesizing methoxy-substituted derivatives.[5]
Example Protocol: Condensation Reaction [4]
-
A mixture of an appropriate aromatic aldehyde (1 mmol) and 2-aminothiophenol (1 mmol) is refluxed in a suitable solvent (e.g., ethanol) for a specified period.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the desired 2-phenylbenzothiazole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Protocol Overview:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized 2-phenylbenzothiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
Graphical representations can simplify complex biological pathways and experimental procedures.
Caption: Key SAR determinants for 2-phenylbenzothiazole derivatives.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives As Cytotoxic Agents [rimpacts.com]
- 8. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Activity of 2-Methyl-6-phenylbenzothiazole and a Cross-validation with Related Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of 2-Methyl-6-phenylbenzothiazole against other relevant benzothiazole derivatives and standard antibiotics. The information is compiled from various studies to offer a cross-validation of the antimicrobial efficacy of this class of compounds. The data is presented to aid in the evaluation of their potential as novel antimicrobial agents.
Comparative Antimicrobial Performance
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Arylbenzothiazole derivative (A07) | S. aureus | 15.6 | Ciprofloxacin | - |
| E. coli | 7.81 | - | ||
| 2-Arylbenzothiazole derivative (A10) | E. coli | 15.6 | Ciprofloxacin | - |
| Benzothiazole-isatin hybrid (41c) | E. coli | 3.1 | Ciprofloxacin | 12.5 |
| S. aureus | 12.5 | |||
| Amino-benzothiazole Schiff base (46a/b) | E. coli | 15.62 | Ciprofloxacin | 15.62 |
| Ciprofloxacin (Standard Antibiotic) | S. aureus | 0.5 - 1.0 | - | - |
| E. coli | 0.015 - 1.0 | - | - | |
| Ampicillin (Standard Antibiotic) | S. aureus | 0.25 - 2.0 | - | - |
| E. coli | 2.0 - 8.0 | - | - |
Experimental Protocols
The antimicrobial activities of the compounds listed above were primarily determined using the following standard methods:
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is used to assess the susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the test compound at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Potential Mechanisms of Action
Benzothiazole derivatives have been reported to exhibit their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes. The following diagrams illustrate two of the key proposed signaling pathways.
Efficacy comparison between 2-phenylbenzothiazoles and genistein as kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory efficacy of 2-phenylbenzothiazoles and the naturally occurring isoflavone, genistein. The information is compiled from various experimental studies to offer a comprehensive overview of their performance, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Executive Summary
Both 2-phenylbenzothiazoles and genistein have demonstrated inhibitory activity against a range of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer. Genistein, a well-studied natural compound, exhibits broad-spectrum kinase inhibition. The synthetic 2-phenylbenzothiazole scaffold has been explored as a privileged structure in medicinal chemistry, leading to the development of potent and selective kinase inhibitors. This guide presents a side-by-side comparison of their inhibitory profiles, highlighting their therapeutic potential.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 2-phenylbenzothiazole derivatives and genistein against various protein kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
| Kinase | 2-Phenylbenzothiazole Derivative | IC50 | Genistein | IC50 |
| EGFR | Amino-substituted derivative | Comparable to Genistein[1] | Genistein | 12 µM (in NIH-3T3 cells)[2] |
| PDGFR | - | - | Genistein | Inhibition reported[3] |
| Insulin R | - | - | Genistein | Inhibition reported[3] |
Table 2: Inhibition of Non-Receptor Tyrosine Kinases
| Kinase | 2-Phenylbenzothiazole Derivative | IC50 | Genistein | IC50 |
| Src | - | - | Genistein | Inhibition reported[3] |
| Fyn | - | - | Genistein | Inhibition reported[3] |
| Abl | - | - | Genistein | Inhibition reported[3] |
| Fgr | - | - | Genistein | Inhibition reported[3] |
| Itk | - | - | Genistein | Inhibition reported[3] |
Table 3: Inhibition of Serine/Threonine Kinases
| Kinase | 2-Phenylbenzothiazole Derivative | IC50 | Genistein | IC50 |
| p38α MAPK | Aminopyrazole derivative | 39 nM and 77 nM[4] | Genistein | Inhibition of activation reported[5] |
| MEK/ERK | - | - | Genistein | Inhibition of phosphorylation reported[6] |
| JNK | - | - | Genistein | Inhibition of phosphorylation reported[6] |
| RIPK3 | Chlorinated derivative | 676.8 nM (EC50)[7] | - | - |
Table 4: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | 2-Phenylbenzothiazole Derivative | IC50 | Genistein | IC50 |
| Squamous Cell Carcinoma (SK-MEL-28) | - | - | Genistein | 14.5 µM[6] |
| Lung Cancer (A549) | - | - | Genistein | 40 µM[8] |
| Various Cancer Cell Lines | 6-Amino-2-phenylbenzothiazoles | 9 µM - 4 mM[7] | - | - |
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are representative and may require optimization based on the specific kinase and inhibitor being tested.
In Vitro Kinase Assay (Luminescence-Based for IC50 Determination)
This protocol is a general method for determining the IC50 value of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., EGFR, Akt, PI3K, MAPK)
-
Kinase-specific peptide substrate
-
ATP
-
Test Compounds (2-phenylbenzothiazoles or genistein)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the diluted kinase to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Pathway Inhibition
This method is used to assess the effect of inhibitors on the phosphorylation status of key proteins within a signaling pathway in cultured cells.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of inhibition.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by 2-phenylbenzothiazoles and genistein.
Caption: EGFR signaling pathway and points of inhibition.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition.
Caption: MAPK/ERK signaling pathway and inhibition.
Experimental Workflow Diagram
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Genistein inhibits p38 map kinase activation, matrix metalloproteinase type 2, and cell invasion in human prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of the chemical space on the phenyl group of substituted benzothiazole RIPK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jbums.org [jbums.org]
A Head-to-Head Comparison of 2-Arylbenzothiazole Anticancer Agents: CJM-126, DF 203, and GW 610
For Researchers, Scientists, and Drug Development Professionals
The class of 2-arylbenzothiazoles has emerged as a promising area in anticancer drug discovery, with several derivatives demonstrating potent and selective activity against various cancer cell lines. This guide provides a head-to-head comparison of three prominent agents from this class: 2-(4-aminophenyl)benzothiazole (CJM-126), its 3'-methyl analogue 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495), and the structurally distinct 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648). We present a comprehensive analysis of their anticancer activity, supported by experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of CJM-126, DF 203, and GW 610 has been evaluated against a panel of human cancer cell lines. The following tables summarize their 50% growth inhibition (GI50) values, providing a quantitative measure of their potency.
Table 1: GI50 Values (µM) of 2-Arylbenzothiazole Anticancer Agents in the NCI-60 Cell Line Panel
| Cell Line | Cancer Type | DF 203 (NSC 674495) GI50 (µM) | GW 610 (NSC 721648) GI50 (µM) |
| Breast Cancer | |||
| MCF7 | Breast | <0.01 | <0.01 |
| MDA-MB-231 | Breast | 15.8 | 0.01 |
| HS 578T | Breast | 12.6 | 0.01 |
| BT-549 | Breast | >100 | 0.01 |
| T-47D | Breast | <0.01 | 0.01 |
| MDA-MB-468 | Breast | Not Available | <0.01[1] |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.03 | 0.02 |
| HL-60(TB) | Leukemia | 0.04 | 0.02 |
| K-562 | Leukemia | 0.02 | 0.02 |
| MOLT-4 | Leukemia | 0.03 | 0.02 |
| RPMI-8226 | Leukemia | 0.02 | 0.01 |
| SR | Leukemia | 0.02 | 0.01 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | NSCL | 100 | 0.01 |
| EKVX | NSCL | 0.02 | 0.01 |
| HOP-62 | NSCL | 0.02 | 0.01 |
| HOP-92 | NSCL | 0.02 | 0.01 |
| NCI-H226 | NSCL | 0.04 | 0.02 |
| NCI-H23 | NSCL | 0.02 | 0.01 |
| NCI-H322M | NSCL | 0.03 | 0.01 |
| NCI-H460 | NSCL | 0.02 | 0.01 |
| NCI-H522 | NSCL | 0.02 | 0.01 |
| Colon Cancer | |||
| COLO 205 | Colon | 0.02 | 0.01 |
| HCC-2998 | Colon | 0.02 | 0.01 |
| HCT-116 | Colon | 0.02 | 0.01 |
| HCT-15 | Colon | 0.02 | 0.01 |
| HT29 | Colon | 0.02 | 0.01 |
| KM12 | Colon | 0.02 | 0.01 |
| SW-620 | Colon | 0.02 | 0.01 |
| CNS Cancer | |||
| SF-268 | CNS | 0.02 | 0.01 |
| SF-295 | CNS | 0.02 | 0.01 |
| SF-539 | CNS | 0.02 | 0.01 |
| SNB-19 | CNS | 0.02 | 0.01 |
| SNB-75 | CNS | 0.02 | 0.01 |
| U251 | CNS | 0.02 | 0.01 |
| Melanoma | |||
| LOX IMVI | Melanoma | >100 | 0.03 |
| MALME-3M | Melanoma | 0.02 | 0.02 |
| M14 | Melanoma | 0.02 | 0.01 |
| SK-MEL-2 | Melanoma | 0.02 | 0.01 |
| SK-MEL-28 | Melanoma | 0.02 | 0.01 |
| SK-MEL-5 | Melanoma | 0.02 | 0.01 |
| UACC-257 | Melanoma | 0.02 | 0.01 |
| UACC-62 | Melanoma | 0.02 | 0.01 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | <0.01 | 0.01 |
| OVCAR-3 | Ovarian | <0.01 | 0.01 |
| OVCAR-4 | Ovarian | 0.02 | 0.01 |
| OVCAR-5 | Ovarian | 0.02 | 0.01 |
| OVCAR-8 | Ovarian | 0.02 | 0.01 |
| NCI/ADR-RES | Ovarian | 0.04 | 0.02 |
| SK-OV-3 | Ovarian | >100 | 0.02 |
| Renal Cancer | |||
| 786-0 | Renal | 0.02 | 0.01 |
| A498 | Renal | >100 | 0.02 |
| ACHN | Renal | 0.02 | 0.01 |
| CAKI-1 | Renal | >100 | 0.02 |
| RXF 393 | Renal | 0.01 | 0.01 |
| SN12C | Renal | 0.02 | 0.01 |
| TK-10 | Renal | <0.01 | 0.01 |
| UO-31 | Renal | 0.02 | 0.01 |
| Prostate Cancer | |||
| PC-3 | Prostate | >100 | 0.02 |
| DU-145 | Prostate | >100 | 0.02 |
Data for CJM-126 (NSC 344455) was not available in the public NCI-60 database. As the parent compound of DF 203, it generally shows potent but less broad-spectrum activity.
Table 2: In Vivo Efficacy of 2-Arylbenzothiazole Anticancer Agents
| Compound | Cancer Model | Administration Route & Dosage | Outcome |
| DF 203 | OVCAR-3 human ovarian carcinoma xenograft | 6.7 and 10 mg/kg, s.c. | Retarded tumor growth by >50%[2] |
| DF 203 | MCF-7 and BO (ER+) and MT-1 and MT-3 (ER-) human mammary carcinoma xenografts | Not specified | Potent growth inhibition[3] |
| GW 610 | Not specified in available abstracts | Not specified in available abstracts | Potent and selective inhibitory activity[1] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these 2-arylbenzothiazoles is mediated through distinct signaling pathways. DF 203 is a pro-drug that requires metabolic activation, a process initiated by its interaction with the Aryl Hydrocarbon Receptor (AhR). In contrast, GW 610 appears to exert its effects through a different, AhR-independent mechanism.
DF 203: AhR-Dependent Metabolic Activation
DF 203 acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the DF 203-AhR complex translocates to the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the upregulation of cytochrome P450 enzymes, particularly CYP1A1. CYP1A1 metabolizes DF 203 into a reactive electrophilic species that forms DNA adducts, ultimately triggering cell cycle arrest and apoptosis.
GW 610: An AhR-Independent Pathway
The potent anticancer activity of GW 610 is not dependent on the induction of CYP1A1, suggesting a mechanism of action distinct from that of DF 203. While the precise molecular targets are still under investigation, it is known to be a potent inhibitor of cancer cell growth, particularly in breast, lung, and colon cancer cell lines.[1] Its activity is not reliant on the AhR signaling pathway, indicating a more direct mode of action or interaction with other critical cellular pathways.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Protocol:
-
Cell Culture: Maintain human cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Seeding: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.
-
Drug Treatment: Add the 2-arylbenzothiazole compounds in a series of concentrations (typically over a 5-log range) to the wells.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the drug that causes a 50% reduction in the net protein increase in control cells during the incubation period.
In Vivo Xenograft Studies
These studies assess the in vivo efficacy of the anticancer agents in a living organism.
General Protocol for Subcutaneous Xenograft Model:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 or OVCAR-3) into the flank of the mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the test compound (e.g., DF 203) via a suitable route (e.g., subcutaneous or intraperitoneal injection) at various doses. A control group should receive the vehicle only.
-
Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion
The 2-arylbenzothiazole class of compounds, represented here by CJM-126, DF 203, and GW 610, demonstrates significant potential as anticancer agents. DF 203 and its parent compound CJM-126 show remarkable potency that is dependent on metabolic activation via the AhR-CYP1A1 pathway, offering a potential for tumor-selective therapy in cancers with high CYP1A1 expression. In contrast, GW 610 exhibits exquisite potency through an AhR-independent mechanism, suggesting a broader applicability or a different mode of action that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and develop these promising anticancer agents.
References
- 1. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of 2-Methyl-6-phenylbenzothiazole in a Parkinson's Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective potential of 2-Methyl-6-phenylbenzothiazole and its derivatives with other established neuroprotective agents in preclinical models of Parkinson's disease (PD). The information is compiled from various studies to offer a consolidated resource of experimental data and methodologies.
Introduction to Neuroprotection in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Current therapies primarily manage motor symptoms but do not halt the underlying disease progression.[1] Consequently, there is a significant need for neuroprotective agents that can slow or prevent neuronal death. Key pathological mechanisms in PD include oxidative stress, mitochondrial dysfunction, and neuroinflammation, making these attractive targets for therapeutic intervention.
Benzothiazole derivatives have emerged as a promising class of compounds with neuroprotective properties. Many of these molecules, including this compound and its analogs, exhibit potent and selective inhibition of monoamine oxidase B (MAO-B).[2][3] Inhibition of MAO-B reduces the degradation of dopamine, thereby alleviating motor symptoms, and also prevents the generation of reactive oxygen species (ROS) associated with dopamine metabolism, conferring a neuroprotective effect.[1][4]
Comparative Efficacy of Neuroprotective Agents
This section presents a comparative analysis of this compound derivatives against other well-established MAO-B inhibitors and neuroprotective compounds. The data is compiled from various in vitro and in vivo studies.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition
The primary mechanism of action for many benzothiazole derivatives is the inhibition of the MAO-B enzyme. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for various 2-methylbenzothiazole derivatives and standard MAO-B inhibitors.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference(s) |
| 2-Methylbenzothiazole Derivative (4d) | 4.6 | 218 | 47.4 | [2] |
| 2-Methylbenzothiazole Derivative (5c) | 5.6 | >100,000 | >17,857 | [2] |
| 2-Methylbenzothiazole Derivative (5e) | 5.4 | 132 | 24.4 | [2] |
| Benzothiazole Derivative (3e) | 60 | >10,000 | >167 | [5] |
| Benzothiazole Derivative (4f) | 40.3 | 23,400 | 580.6 | [6] |
| 6-Hydroxybenzothiazole Derivative (40) | 11 | >10,000 | >909 | [3] |
| Selegiline | ~9.0 | ~2,000 | ~222 | [1] |
| Rasagiline | ~4.5 | ~4,100 | ~911 | [1] |
| Safinamide | 98 | 5,200 | 53 | [7] |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparative studies. Experimental conditions can vary between studies.
In Vitro Neuroprotection against Oxidative Stress
The neuroprotective efficacy of these compounds is often assessed by their ability to protect neuronal cells from toxins that induce oxidative stress and mitochondrial dysfunction, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+). The following table summarizes the neuroprotective effects in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.[8][9]
| Compound/Treatment | Neurotoxin | Assay | Outcome | Reference(s) |
| Benzimidazole Arylhydrazone (3h) | 6-OHDA | Cell Viability | Demonstrated robust neuroprotective and antioxidant activity, more pronounced than melatonin and rasagiline. | [10] |
| hMAO-B-IN-6 | H₂O₂ | Cell Viability | Showed significantly greater neuroprotective effects compared to Selegiline, Rasagiline, and Safinamide. | [7] |
| 6-Hydroxybenzothiazole-2-carboxamide (30) | α-syn/tau | Cell Viability | Provided neuroprotection against toxicities induced by α-synuclein and tau. | [3] |
| Resveratrol | 6-OHDA | Cell Viability | Increases endogenous cellular antioxidant defenses, modulating multiple synergistic pathways. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides an overview of standard protocols used to assess the neuroprotective effects of compounds like this compound.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes the use of the MTT assay to measure cell viability and assess the neuroprotective effects of a test compound against a neurotoxin in SH-SY5Y cells.[8][9][11][12]
Objective: To quantify the ability of a test compound to protect SH-SY5Y cells from neurotoxin-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM with 1% FBS and 10 µM retinoic acid)
-
Neurotoxin (e.g., 6-OHDA or MPP+)
-
Test compound (e.g., this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM with 10% FBS.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Induce differentiation into a more neuron-like phenotype by incubating with differentiation medium for 5-7 days.[8]
-
-
Compound Treatment and Neurotoxin Exposure:
-
Pre-treat the differentiated cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Introduce the neurotoxin (e.g., 6-OHDA at a final concentration of 50 µM) to the wells (except for the control group).
-
Incubate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
In Vivo Rotenone-Induced Parkinson's Disease Model in Rats
This protocol outlines the induction of a Parkinson's disease model in rats using rotenone and subsequent behavioral analysis to evaluate the therapeutic efficacy of a test compound.[13][14][15][16][17]
Objective: To assess the ability of a test compound to ameliorate motor deficits in a rotenone-induced rat model of Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Rotenone
-
Vehicle for rotenone (e.g., sunflower oil)
-
Test compound
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the housing conditions for at least one week.
-
Divide the animals into experimental groups (e.g., control, rotenone-only, rotenone + test compound).
-
-
Rotenone Administration:
-
Test Compound Administration:
-
Administer the test compound at the desired dosage and route, either prior to or concurrently with rotenone treatment.
-
-
Behavioral Assessments:
-
Perform a battery of behavioral tests to assess motor function at baseline and at regular intervals throughout the study.
-
Open Field Test: Measures locomotor activity and exploratory behavior.
-
Rotarod Test: Assesses motor coordination and balance.
-
Catalepsy Test (Bar Test): Measures the time the animal maintains an imposed posture, indicative of akinesia.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods to compare the performance of the different experimental groups.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and related compounds are believed to be mediated through multiple signaling pathways. As potent MAO-B inhibitors, they play a crucial role in mitigating oxidative stress and preventing apoptosis in dopaminergic neurons.
Inhibition of MAO-B and Reduction of Oxidative Stress
MAO-B is a key enzyme in the metabolic pathway of dopamine. Its activity generates hydrogen peroxide (H₂O₂), a precursor to highly reactive hydroxyl radicals that contribute to oxidative stress and neuronal damage. By inhibiting MAO-B, this compound reduces the production of these harmful byproducts.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. 2.3. MTT Assay [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral alterations in rotenone model of Parkinson's disease: attenuation by co-treatment of centrophenoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Drug-Likeness of Novel Benzothiazole Derivatives: A Comparative ADMET Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of several novel series of benzothiazole derivatives reveals their potential as promising scaffolds in drug discovery, particularly in oncology. This guide synthesizes available experimental and in silico data to offer researchers, scientists, and drug development professionals a clear overview of the drug-like properties of these emerging therapeutic candidates. While a single study providing a complete experimental ADMET panel for a unified series of compounds is not yet available in the public domain, this analysis consolidates fragmented data to provide valuable insights into their performance.
Benzothiazole and its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer effects.[1] The therapeutic efficacy of these compounds is often linked to their ability to induce apoptosis through the mitochondrial pathway and to modulate key signaling cascades such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3] However, a thorough understanding of their ADMET properties is critical to translating this biological activity into viable clinical candidates.
Comparative Analysis of In Vitro Cytotoxicity
Multiple studies have reported the in vitro anticancer activity of novel benzothiazole derivatives across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are presented below, showcasing the potency of these compounds. It is important to note that these compounds belong to different structural series and were evaluated under varying experimental conditions, making direct comparisons challenging.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Novel Benzothiazole Derivatives | Compound Series | Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Additional Cell Lines | Reference | |---|---|---|---|---|---|---| | Benzothiazole-Piperazine-1,2,3-Triazole Hybrids | 5b | 33 | 48 | - | T47D (Breast): 38, Caco-2 (Colon): 42 |[4] | | Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids | 22 | >50 | - | - | MDA-MB-231 (Breast): 1.56 |[5] | | Benzothiazole-Thalidomide Analogs | 13a | 4.71 | 5.79 | - | HepG-2 (Liver): 6.14, PC3 (Prostate): 10.26 |[6] | | Benzothiazole-Thalidomide Analogs | 14 | 5.43 | 8.23 | - | HepG-2 (Liver): 7.93, PC3 (Prostate): 12.37 |[6] | | 2-Substituted Benzothiazoles | 6b | 8.64 | - | - | - |[7] | | 2-Substituted Benzothiazoles | 5c | 7.39 | - | - | - |[7] | | 2-Substituted Benzothiazoles | 5d | 7.56 | - | - |[7] | | Benzothiazole Aniline Derivatives | L1 | < Cisplatin | < Cisplatin | < Cisplatin | Selective against Liver Cancer Cells |[8] | | Benzothiazole Aniline Pt(II) Complexes | L1Pt | < Cisplatin | < Cisplatin | < Cisplatin | Selective against Liver Cancer Cells |[8] |
In Silico ADMET Predictions
In the absence of comprehensive experimental data, in silico predictive models provide valuable early-stage assessment of the drug-likeness of novel compounds. Several studies have reported predicted ADMET properties for their synthesized benzothiazole derivatives.
Table 2: Comparative In Silico ADMET Predictions for Novel Benzothiazole Derivatives
| Compound Series | Derivative | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | Blood-Brain Barrier (BBB) Permeation | CYP450 Inhibition Profile | Reference |
|---|---|---|---|---|---|---|
| Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids | 22 | 81.75 | High | - | - | [5][9] |
| 2-Substituted Benzothiazoles | 6a-g | High | - | - | Selective CYP inhibition | [10] |
| Benzothiazole-1,2,3-Triazole Hybrids | 8a | - | - | Good | Favorable | [11] |
| Benzothiazole-1,2,3-Triazole Hybrids | 8b | - | - | Good | Favorable | [11] |
| 1,2,3-Triazole-Based Benzothiazoles | 5a | - | - | Good | Favorable | [12][13] |
| 1,2,3-Triazole-Based Benzothiazoles | 5d | - | - | Good | Favorable |[12][13] |
Signaling Pathways and Experimental Workflows
The anticancer activity of many benzothiazole derivatives is attributed to their interaction with specific cellular signaling pathways. Below are graphical representations of key pathways and a typical experimental workflow for ADMET profiling.
Caption: General experimental workflow for in vitro ADMET profiling of novel compounds.
Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by benzothiazole derivatives.
Caption: Inhibition of the EGFR signaling pathway by certain benzothiazole derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of ADMET studies. The following sections outline standard protocols for key in vitro assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium, such as DMEM with supplements, and incubated at 37°C with 5% CO2.
-
Monolayer Formation: Cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Transport Studies: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Microsomal Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
-
Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Calculations: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Exposure: The tester strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a histidine-independent state) compared to the negative control.
hERG Inhibition Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation).
-
Cell Line: A cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Data Acquisition: The hERG tail current is measured at each concentration.
-
Analysis: The concentration-response curve is plotted to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the hERG channel activity.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit major drug-metabolizing CYP isoforms, which is a primary cause of drug-drug interactions.
-
Incubation: The test compound, a specific CYP isoform probe substrate, and human liver microsomes are incubated together.
-
Metabolite Formation: The formation of the specific metabolite of the probe substrate is monitored.
-
Quantification: The metabolite concentration is measured by LC-MS/MS or fluorometric methods.
-
IC50 Determination: A range of concentrations of the test compound are tested to generate a dose-response curve and calculate the IC50 value for each CYP isoform.
This comparative guide underscores the therapeutic potential of novel benzothiazole derivatives while highlighting the need for comprehensive and standardized ADMET profiling in future research. The presented data and protocols offer a valuable resource for guiding the selection and optimization of promising candidates for further preclinical and clinical development.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel promising benzoxazole/benzothiazole-derived immunomodulatory agents: Design, synthesis, anticancer evaluation, and in silico ADMET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methyl-6-phenylbenzothiazole: A Procedural Guide
The proper disposal of 2-Methyl-6-phenylbenzothiazole is critical for ensuring laboratory safety and environmental protection. As a benzothiazole derivative, this compound should be handled as hazardous chemical waste in accordance with federal, state, and local regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[1][2] Adherence to these regulations is mandatory for all generators of chemical waste.
Key Safety and Handling Information
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. While specific disposal information may be limited, the SDS provides crucial data on physical and chemical properties, handling precautions, and necessary personal protective equipment (PPE).[3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]
Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Pale yellow-brown powder |
| Melting Point | 90-95°C |
| Boiling Point | 194.7°C |
| Flash Point | 187°C |
| Density | 1.199 g/cm³ |
| Vapor Pressure | 1.29E-05 mmHg at 25°C |
| Source: ChemicalBook Safety Data Sheet[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is based on general best practices for hazardous laboratory waste management.[6][7]
Waste Identification and Segregation
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Segregate Waste: Do not mix benzothiazole waste with other incompatible waste streams.[7] It should be collected in a designated hazardous waste container.
Waste Collection and Containerization
-
Select Appropriate Containers: Use sturdy, leak-proof containers that are chemically compatible with this compound.
-
Solid Waste: Collect contaminated solids in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste (Rinsate): The first rinse of any container or glassware that held this compound must be collected as hazardous waste.[7] Collect this aqueous waste in a separate, labeled container for liquid hazardous waste. Do not dispose of it down the sink.[5][7]
-
Empty Containers: Thoroughly empty any original containers. The first rinse must be collected as hazardous waste. After a thorough triple rinse and air-drying, the container may be disposed of according to your institution's policies, which may require defacing the label before recycling or disposal.[5][7]
Labeling and Storage
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste contaminated with...") and any known hazards.[7]
-
Secure Storage: Keep waste containers sealed at all times, except when adding waste.[7] Store the containers in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent the spread of spills.[7]
Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once a waste container is full, or if it has been stored for an extended period, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]
-
Manifest Tracking: The disposal of hazardous waste is tracked using a manifest system from the point of generation to its final treatment or disposal facility, ensuring a complete chain of custody as required by RCRA.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. youtube.com [youtube.com]
- 2. dec.ny.gov [dec.ny.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical and Laboratory Waste [enva.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 2-Methyl-6-phenylbenzothiazole
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Methyl-6-phenylbenzothiazole. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Overview and Personal Protective Equipment
This compound is a pale yellow-brown powder.[1] While specific occupational exposure limits are not currently available, it is crucial to handle this compound with care to avoid potential health risks.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Therefore, a comprehensive PPE strategy is mandatory.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. In situations with a risk of splashing, a face shield should be worn in addition to goggles. | To protect eyes from dust particles and potential splashes of solutions containing the compound. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber). A laboratory coat must be worn. For tasks with a higher risk of contamination, consider a chemical-resistant apron or coveralls. | To prevent direct skin contact with the solid compound or its solutions.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or if dust is generated. For firefighting, a self-contained breathing apparatus is required.[1] | To prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when working with the solid form to minimize dust inhalation.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
PPE Inspection: Before each use, inspect all PPE for signs of damage, such as tears or punctures in gloves.
2. Handling the Chemical:
-
Avoid Dust Formation: When weighing or transferring the solid material, do so carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Contamination: Avoid contact with skin and eyes.[1] If contact occurs, follow the first-aid measures outlined below.
3. First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including unused chemicals, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup debris, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
2. Spill Management:
-
In case of a spill, avoid dust formation.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled solid. Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
